molecular formula C8H9BrN2O2 B13569602 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid CAS No. 32918-48-2

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Cat. No.: B13569602
CAS No.: 32918-48-2
M. Wt: 245.07 g/mol
InChI Key: ZXRSFYYBYBBZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a brominated heterocyclic amino acid that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This non-proteinogenic amino acid features a bromine atom on the pyridine ring, which provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This allows researchers to create a diverse array of novel complex molecules for screening and development. As part of a class of novel non-coding heterocyclic amino acids, this compound and its structural analogs are of significant interest in agricultural chemistry for the creation of new herbicidal agents . Furthermore, related amino acid derivatives incorporating heterocyclic side chains have demonstrated potential therapeutic value, being investigated for use in therapeutic compositions as mimics of growth factors like TGF-beta, which are applicable in wound healing and soft tissue augmentation . The compound is offered For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the high purity and quality of this specialty amino acid to advance their innovative projects in drug discovery and chemical biology.

Properties

CAS No.

32918-48-2

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-3-(2-bromopyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)

InChI Key

ZXRSFYYBYBBZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

Non-natural amino acids (nAAs) are critical components in modern drug discovery and chemical biology, offering the ability to introduce unique chemical and biological properties into peptides and other bioactive molecules.[1][2] They serve as invaluable tools for enhancing metabolic stability, modulating receptor affinity, and introducing novel functionalities.[3] This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, a functionalized pyridylalanine derivative. The synthetic strategy is centered on the robust and scalable asymmetric alkylation of a chiral glycine equivalent using phase-transfer catalysis, a method renowned for its efficiency and stereocontrol.[4][5] We will detail the preparation of key precursors, provide step-by-step protocols for the core alkylation and deprotection steps, and discuss the mechanistic rationale behind the chosen experimental approach. This document is intended for researchers, medicinal chemists, and process development scientists requiring a practical and reliable route to this and structurally related nAAs.

Introduction and Retrosynthetic Analysis

The Strategic Value of Pyridylalanine Scaffolds

The incorporation of a pyridine ring into an amino acid side chain, creating pyridylalanine analogues, introduces a unique set of properties. The pyridine moiety can act as a hydrogen bond acceptor, a metal chelator, and can engage in π-stacking interactions, significantly influencing the conformational properties and biological activity of peptides. The presence of a bromine atom, as in the target molecule, provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the creation of diverse chemical libraries from a single advanced intermediate.[6][7]

Retrosynthetic Strategy

The core of our synthetic approach is the formation of the Cα-Cβ bond. A logical and field-proven disconnection leads back to a glycine nucleophile equivalent and a substituted pyridine electrophile. This retrosynthetic analysis is depicted below.

G cluster_precursors Key Precursors Target 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid Disconnection Cα-Cβ Bond Formation (Alkylation) Target->Disconnection Intermediates Disconnection->Intermediates Glycine_Eq Glycine Enolate Equivalent (Protected Nucleophile) Intermediates->Glycine_Eq Pyridine_Elec 2-Bromo-4-(bromomethyl)pyridine (Electrophile) Intermediates->Pyridine_Elec

Caption: Retrosynthetic analysis of the target amino acid.

This strategy relies on the alkylation of a protected glycine Schiff base, which serves as a practical and effective glycine enolate equivalent. The electrophile, 2-bromo-4-(bromomethyl)pyridine, can be synthesized from commercially available starting materials.

Synthesis of Key Precursors

A robust synthesis is built upon the reliable preparation of its starting materials. This section details the synthesis of the electrophilic and nucleophilic coupling partners.

Electrophile Synthesis: 2-Bromo-4-(bromomethyl)pyridine

The most direct route to the required electrophile is the radical bromination of 2-bromo-4-methylpyridine. This reaction utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN). This method is preferable to alternatives as it avoids harsh conditions and provides good yields of the desired benzylic bromide.

Experimental Protocol: Synthesis of 2-Bromo-4-(bromomethyl)pyridine

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-methylpyridine (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-(bromomethyl)pyridine.

ReagentMolar Eq.Purpose
2-Bromo-4-methylpyridine1.0Starting Material
N-Bromosuccinimide (NBS)1.1Bromine Source
AIBN0.05Radical Initiator
Carbon Tetrachloride (CCl₄)-Solvent

Table 1: Reagents for Electrophile Synthesis.

Nucleophile Preparation: N-(Diphenylmethylene)glycine tert-butyl ester

This Schiff base is a widely used glycine equivalent. The bulky diphenylmethylene group serves two primary functions: it protects the amino group and acidifies the α-proton, facilitating enolate formation under mild basic conditions.

Experimental Protocol: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

  • Setup: Combine glycine tert-butyl ester hydrochloride (1.0 eq) and benzophenone imine (1.05 eq) in dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature. The reaction is an imine exchange, and its progress can be monitored by the disappearance of the starting materials (TLC). This step is typically complete in 12-18 hours.

  • Workup: Filter the reaction mixture to remove ammonium chloride. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which is often used without further purification.

Core Synthesis: Asymmetric Alkylation and Deprotection

This section describes the central C-C bond-forming reaction, which establishes the amino acid backbone, followed by the final deprotection to yield the target molecule.

Phase-Transfer Catalyzed (PTC) Alkylation

Asymmetric phase-transfer catalysis is an exceptionally powerful method for the enantioselective synthesis of α-amino acids.[5] A chiral quaternary ammonium salt (e.g., a Maruoka catalyst derivative) shuttles the glycine enolate from the solid or aqueous basic phase into the organic phase, where it reacts with the electrophile within a chiral environment, thereby inducing stereoselectivity.

G Start Combine Glycine Schiff Base, Electrophile, and Toluene Add_Base Add Solid K₂CO₃ (Base) and Chiral PTC Start->Add_Base React Stir vigorously at 0°C (24-48 hours) Add_Base->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Chromatography Extract->Purify Product Protected Amino Acid Purify->Product

Caption: Workflow for the PTC Alkylation Step.

Experimental Protocol: PTC Alkylation

  • Setup: In a jacketed reactor under a nitrogen atmosphere, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 2-bromo-4-(bromomethyl)pyridine (1.2 eq), and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 5.0 eq) or another suitable solid base.

  • Reaction: Cool the heterogeneous mixture to 0°C and stir vigorously to ensure efficient phase transfer. Monitor the reaction by TLC or HPLC until the glycine Schiff base is consumed (typically 24-48 hours).

  • Workup: Upon completion, add water to quench the reaction and dissolve the inorganic salts. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the protected 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid derivative.

ParameterConditionRationale
Temperature0°CEnhances enantioselectivity by minimizing thermal racemization.
BaseSolid K₂CO₃Mild, non-nucleophilic base that facilitates enolate formation.
Catalyst Loading1-5 mol%Sufficient for efficient catalysis while being cost-effective.
StirringVigorousEssential for maximizing the interfacial area in the solid-liquid PTC system.

Table 2: Key Parameters for PTC Alkylation.

Hydrolytic Deprotection

The final step involves the removal of both the N-terminal diphenylmethylene (imine) group and the C-terminal tert-butyl (ester) group. This is efficiently accomplished in a single step using aqueous acid.

Experimental Protocol: Deprotection

  • Setup: Dissolve the purified, protected amino acid from the previous step in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 3M HCl).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40°C) for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • Workup: After the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove the benzophenone byproduct.

  • Isolation: The aqueous layer contains the dihydrochloride salt of the target amino acid. It can be concentrated in vacuo.

  • Purification: The final product can be purified by recrystallization or by using ion-exchange chromatography to obtain the zwitterionic free amino acid.

Conclusion

The synthetic route detailed herein provides a reliable and efficient pathway for the preparation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. By leveraging a well-established asymmetric phase-transfer catalysis methodology, this approach offers high stereocontrol and good yields. The strategic inclusion of a bromine atom on the pyridine ring renders the final product a highly valuable building block, poised for further derivatization in the development of novel therapeutics and chemical probes. The protocols described are scalable and grounded in robust chemical principles, making them suitable for both academic research and industrial drug development settings.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaJySeektuZEgODmRXpQ55SfjaB0Gkg7phUWqtOHEpbtL30BPwpCnRnVs3BjAULjL2RdMeOc5HwOi_Ivacr9FWWnPDBKdfv2hpk-Ob3ngcCFNwaHc6et2qq_bnRERPQIabC002cR-HMQlph0hthxeTXoCPoCs_E9K-W5qb_lYxomokAeZlhHqGJ46UrZEcQ-fIpK6lJQ7wqwAZVFQTyNnQ7EeTC_cUn9MJSxsBV5YgiwFdXeA=]
  • Perdih, A., & Sollner Dolenc, M. (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzF0u63_6qQDJw5vSO8mCW-IZPfqd1yBJMIFCCyjsXlJCFNnk7YHXx9LlMzQA5DAG505v28jGCVg3aOCJzcYBtx9ftqnMc7YAmfw9xtujzta_5XRYUH6fqvx90RTci3UXN05QGJT0IiR5pTXuCu3IDcqVxnvloaasschkOHu1UW_H734RJmD-REurmsaFKHm6LNnCBUT9NnDwtpm8oIp2SzF33QmHgzZhryyqxwtmsIkntLY-iOSXHopohmE8D]
  • Cativiela, C., & Diaz-de-Villegas, M. D. (2001). Methods for the synthesis of unnatural amino acids. Current Organic Chemistry, 5(11), 1059-1080. [https://pubmed.ncbi.nlm.nih.gov/11899127/]
  • Chemical Synthesis of Unnatural Amino Acids. (2024, September 3). QYAOBIO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt2ikoqwUDzJleoBJjd7US2oM5S75kawEAuITyfXmuwEmi1XxqhaEpKy0CU0nId0wReayk1lSpipaxUSVuwQblb1L5lQkCp52gcFY8P5-6EehUT40q9nIz5C31C8TJzS3_CSQdhKc82RBZ_cP9ZkAx7SxUut-7zmHyZQG3RY8=]
  • Making Unnatural Amino Acids. (2014, March 13). Astrobiology Web. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eTcBoJG1GM9kgPjWE33mT3tuyGDYNdL87khb01IMLvMqY4xib17ubRAPDf2noowzXAY8N0S6verZ5W5wVpcWmrgPEbQulGerQ32kZ8PDJUIlPD5DhQxsOODEKSrFqGLDM82X3ywCeUwIKSrvryw4ztooVJlQefhDF_fD]
  • Dounay, A. B., & Humphrey, J. M. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 8345–8387. [https://pubs.acs.org/doi/10.1021/cr500143a]
  • O'Hara, F., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [https://eprints.whiterose.ac.uk/106398/]
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOtVG5roWU_HBTiK8_Ds83sm37buFdQWtyOiDjopa1AZF2N4O6NPTGaT9R838XvUiFObjUZ5B85Pxw3hAeiealXaJ-2jLBuyEDSJDUQhAt4qOwK9dnsGLcX1eYdDNn6ZVYJnpLtp5C-3Cgg5OETpqX8dZ39g==]
  • O'Donnell, M. J. (2001). Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Request PDF. [https://www.researchgate.net/publication/239487739_Enantioselective_alkylation_of_2-4-Chlorobenzylidenaminopropanoic_acid_tert-butyl_ester_Synthesis_of_R-2-amino-2-methyl-3-phenylpropanoic_acid_tert-butyl_ester]

Sources

Physicochemical properties of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals.

A Diversity-Oriented Scaffold for Peptidomimetic and Medicinal Chemistry

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (often abbreviated as 2-Br-4-Pal or Fmoc-4-(2-bromo-4-pyridyl)alanine in its protected form) is a highly specialized unnatural amino acid. It serves as a critical "diversity handle" in peptide synthesis and medicinal chemistry. Unlike standard phenylalanine analogs, this compound features a pyridine ring with a 2-bromo substituent, offering two distinct strategic advantages:

  • Orthogonal Reactivity: The aryl bromide serves as a pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after peptide assembly or during lead optimization.

  • Physicochemical Modulation: The pyridine nitrogen introduces polarity and hydrogen-bond acceptance capability into the hydrophobic core of a phenylalanine-like side chain, altering solubility and target binding kinetics.

This guide details the physicochemical architecture, synthetic accessibility, and application protocols for this compound, designed to support high-fidelity drug discovery workflows.[1]

Molecular Architecture & Chemical Identity

The molecule is a zwitterionic phenylalanine analog where the phenyl ring is replaced by a 2-bromopyridine moiety attached at the C4 position.

Property Data
IUPAC Name 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
Common Names 4-(2-Bromo-4-pyridyl)alanine; 2-Bromo-4-pyridylalanine
Chemical Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol (Free Base)
CAS Number 313052-00-5 (Generic/Salt forms vary); 1991-79-3 (Related isomer ref)
SMILES NC(CC1=CC(Br)=NC=C1)C(=O)O
Chirality Available as (S)-enantiomer (L-form) for peptide synthesis
Structural Analysis Diagram

The following diagram highlights the functional pharmacophores and their specific utility in drug design.

MolecularArchitecture Core 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid AlphaCarbon α-Amino Acid Backbone (Zwitterionic Core) Core->AlphaCarbon Peptide Integration PyridineRing Pyridine Ring (Polarity & H-Bonding) Core->PyridineRing Scaffold Solubility (Water) Solubility (Water) AlphaCarbon->Solubility (Water) Bromine C2-Bromine Atom (Cross-Coupling Handle) PyridineRing->Bromine Functionalization Site LogP Modulation LogP Modulation PyridineRing->LogP Modulation Suzuki/Sonogashira Suzuki/Sonogashira Bromine->Suzuki/Sonogashira

Figure 1: Pharmacophore dissection of 2-Br-4-Pal showing the interplay between the backbone for integration and the side chain for functionalization.

Physicochemical Profile

Understanding the acid-base behavior of the pyridine nitrogen is critical for experimental design. Unlike histidine (pKa ~6.0), the pyridine nitrogen in this molecule is significantly less basic due to the electron-withdrawing nature of the adjacent bromine atom.

Key Properties Table[5]
Parameter Value / Range Scientific Context
LogP (Predicted) -0.7 to -1.5Highly hydrophilic in zwitterionic form; significantly lower than Phenylalanine (LogP ~1.38).
pKa (Carboxyl) ~2.1Typical for α-amino acids.
pKa (α-Amine) ~9.1Typical for α-amino acids.
pKa (Pyridine N) < 2.0 (Est.) Critical Insight: The 2-bromo substituent exerts a strong inductive (-I) effect, lowering the basicity of the pyridine N (unsubstituted pyridine pKa ~5.2). It remains unprotonated at physiological pH (7.4).
Solubility High (Water/DMSO)Soluble in aqueous buffers and DMSO (>20 mM). Insoluble in non-polar organics (DCM, Hexane) unless protected (e.g., Boc/Fmoc).
PSA (Polar Surface Area) ~63 ŲIncreased relative to Phe due to the pyridine nitrogen.
Melting Point 141-149 °CData for Boc-protected derivative; free amino acid decomposes upon melting.
Stability & Handling[6]
  • Hygroscopicity: The HCl or HBr salt forms are hygroscopic. Store in a desiccator at -20°C.

  • Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage over extended periods. Protect from direct light during long-term storage.

  • Racemization: Like all phenylglycine and phenylalanine analogs, the α-proton is acidic. However, the methylene spacer in this molecule mitigates the high racemization risk seen in phenylglycine derivatives. Standard Fmoc-SPPS protocols are safe.

Synthetic Accessibility & Manufacturing

For research applications, the compound is rarely synthesized from scratch in the lab but rather purchased. However, understanding its genesis is vital for troubleshooting impurities (e.g., residual zinc or palladium).

Primary Synthetic Route: Negishi Cross-Coupling

The most robust synthesis involves the palladium-catalyzed coupling of a zincated alanine species with 2,4-dibromopyridine. This route ensures the preservation of chirality.

SynthesisRoute Start1 Boc-Iodo-Alanine-OMe Zinc Zn / DMF Start1->Zinc Activation Start2 2,4-Dibromopyridine Catalyst Pd(PPh3)4 Start2->Catalyst Impurity Impurity Risk: Regioisomer (2-coupling) Start2->Impurity Side Reaction Organozinc Organozinc Intermediate (Jackson Reagent) Zinc->Organozinc Insertion CoupledProduct Protected 2-Br-4-Pal Catalyst->CoupledProduct C-C Bond Formation Organozinc->Catalyst Negishi Coupling

Figure 2: Negishi coupling pathway. The selectivity for the 4-position on the pyridine is driven by the greater reactivity of the C4-Br bond or steric control.

Application Vectors in Drug Discovery[1]

On-Resin Suzuki-Miyaura Coupling

The primary utility of this amino acid is as a precursor for generating libraries of biaryl-containing peptides. The bromine atom allows for "late-stage diversification."

Protocol: On-Resin Suzuki Coupling

  • Peptide Assembly: Synthesize the peptide using standard Fmoc chemistry on Rink Amide resin. Incorporate Fmoc-4-(2-bromo-4-pyridyl)alanine at the desired position.

  • Solvent Swap: Wash resin 3x with degassed DME (Dimethoxyethane) or DMF.

  • Catalyst Prep: Dissolve Pd(PPh₃)₄ (0.1 equiv) and Aryl-Boronic Acid (5.0 equiv) in degassed DME.

  • Base Addition: Add 2M aqueous Na₂CO₃ (5.0 equiv).

  • Reaction: Incubate resin with the mixture at 80°C (microwave) for 60 minutes or 90°C (conventional heating) for 4-6 hours under Argon.

  • Wash: Extensive washing with DMF, MeOH, and sodium diethyldithiocarbamate (0.5% w/v in DMF) is required to remove residual Palladium.

Peptide Stapling

The 2-Br handle can be reacted with a bis-boronic acid linker to "staple" the peptide helix, stabilizing secondary structure and improving cell permeability.

References

  • PubChem. (2025).[2] 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid - Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine.[1]Link

  • Sigma-Aldrich. (2025). Product Specification: Boc-4-(2-bromo-4-pyridyl)-L-alanine.Link

  • Chem-Impex. (2025). Boc-(S)-3-amino-3-(2-bromophenyl)propionic acid Data Sheet. (Used for comparative physicochemical data of bromo-phenyl analogs). Link

  • EPA CompTox. (2025). 2-Bromo-4-methylpyridine Properties.[4][5][2][6] (Source for pyridine pKa and LogP estimation). Link

Sources

Technical Guide: Structural Dynamics and Synthetic Utility of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthetic pathways, and medicinal utility of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid .

Introduction: Molecular Architecture & Significance

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (also known as 2-Bromo-4-pyridylalanine ) is a non-proteinogenic amino acid characterized by a phenylalanine scaffold where the phenyl ring is replaced by a 2-bromopyridine moiety. This structural modification introduces a distinct electronic profile and a versatile chemical handle (C–Br bond) absent in canonical amino acids.

For drug development professionals, this molecule serves two critical functions:

  • Pharmacophore Modulation: The pyridine nitrogen functions as a hydrogen bond acceptor, while the bromine atom offers steric bulk and halogen-bonding capabilities, altering the ligand-target binding thermodynamics.

  • Synthetic Linchpin: The 2-bromo substituent is a "privileged" handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid generation of focused libraries from a single peptide precursor.

Structural Classification
  • IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid[1]

  • Core Scaffold: 4-Pyridylalanine

  • PubChem CID: 22326272[2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [2]
  • Molecular Weight: 245.07 g/mol

Physicochemical Profile & Electronic Properties

Understanding the electronic environment of the pyridine ring is essential for predicting reactivity and solubility.

pKa Modulation

Unlike phenylalanine, the side chain of this molecule is ionizable. However, the introduction of the bromine atom at the 2-position significantly alters the basicity of the pyridine nitrogen.

  • Unsubstituted 4-Pyridylalanine pKa (Pyridine N): ~5.4

  • 2-Bromo-4-Pyridylalanine pKa (Pyridine N): ~2.5 – 3.0 (Predicted)

Mechanistic Insight: The bromine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density available at the pyridine nitrogen lone pair. This makes the ring significantly less basic than the parent pyridylalanine. Consequently, under standard physiological pH (7.4), the pyridine ring remains unprotonated, maintaining a neutral lipophilic character desirable for membrane permeability.

Halogen Bonding Potential

The C–Br bond is not merely a steric blocker. In the context of protein binding, the bromine atom can participate in halogen bonding (X-bonding). This interaction occurs between the electrophilic "sigma-hole" on the extension of the C–Br bond axis and a nucleophilic residue (e.g., backbone carbonyl oxygen) in the target protein.

PropertyValue / Description
LogP (Predicted) -0.5 to 0.2 (More lipophilic than 4-pyridylalanine)
H-Bond Acceptors 3 (Carboxylate, Pyridine N)
H-Bond Donors 2 (Amine, Carboxylic Acid)
Rotatable Bonds 3 (High conformational flexibility)
Topological Polar Surface Area 76.2 Ų

Synthetic Pathways[3][4][5][6]

The synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid presents a challenge due to the sensitivity of the pyridine ring to reduction and the potential for racemization. Two primary "self-validating" routes are recommended based on scale and stereochemical requirements.

Route A: Negishi Cross-Coupling (Jackson-Dunn Methodology)

This is the industry-standard approach for synthesizing unnatural amino acids with high enantiomeric purity. It utilizes a serine-derived organozinc reagent.

Mechanism:

  • Zinc Insertion: Activated zinc dust inserts into the C–I bond of a protected iodo-alanine derivative.

  • Transmetallation: The organozinc species undergoes transmetallation with a Palladium catalyst.

  • Reductive Elimination: Coupling with 2-bromo-4-iodopyridine yields the target scaffold. Note: The coupling occurs selectively at the 4-iodo position due to the weaker C–I bond compared to C–Br.

Route B: Phase-Transfer Alkylation (O'Donnell Schiff Base)

Ideal for large-scale, racemic synthesis (followed by resolution) or asymmetric synthesis using chiral phase-transfer catalysts (Cincona alkaloids).

Mechanism:

  • Deprotonation: A glycine Schiff base ester is deprotonated by a base (e.g., KOH).

  • Alkylation: The enolate attacks 2-bromo-4-(bromomethyl)pyridine.

  • Hydrolysis: Acidic hydrolysis removes the protecting groups to yield the free amino acid.

Visualization of Synthetic Logic

SynthesisPathways Start_Zn Iodo-Alanine Derivative (Boc/Fmoc Protected) Intermediate_Zn Organozinc Reagent Start_Zn->Intermediate_Zn Zn insertion (DMF) Reagent_Zn Activated Zn Reagent_Zn->Intermediate_Zn Product_Protected Protected 2-Br-4-Pyridylalanine Intermediate_Zn->Product_Protected Negishi Coupling Coupling_Partner 2-Bromo-4-iodopyridine Coupling_Partner->Product_Protected Catalyst Pd2(dba)3 / S-Phos Catalyst->Product_Protected Final_Product 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid Product_Protected->Final_Product Acid Hydrolysis (HCl) Start_Gly Glycine Schiff Base Start_Gly->Product_Protected Asymmetric Alkylation Reagent_Alk 2-Bromo-4-(bromomethyl)pyridine Reagent_Alk->Product_Protected Catalyst_PTC Chiral PTC (Cincona Alkaloid) Catalyst_PTC->Product_Protected

Caption: Comparative workflow of Negishi Coupling (top) vs. Phase-Transfer Alkylation (bottom) for scaffold construction.

Experimental Protocol: Negishi Coupling (Route A)

This protocol is selected for its reliability in preserving stereochemistry (ee > 98%).

Reagents:

  • (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Zinc precursor)

  • 2-Bromo-4-iodopyridine (Electrophile)

  • Pd

    
    (dba)
    
    
    
    (Catalyst)
  • S-Phos (Ligand)

  • Dry DMF (Solvent)

Step-by-Step Methodology:

  • Zinc Activation:

    • Suspend zinc dust (2.0 equiv) in dry DMF under Argon. Add 5 mol% trimethylsilyl chloride (TMSCl) to activate the surface. Stir for 20 mins.

    • Why: Removal of the ZnO passivation layer is critical for efficient insertion.

  • Organozinc Formation:

    • Add the iodo-alanine derivative (1.0 equiv) dropwise. Maintain temperature < 40°C.

    • Monitoring: The disappearance of the starting iodide can be tracked via TLC (Hexane/EtOAc).

  • Cross-Coupling:

    • In a separate vessel, mix 2-bromo-4-iodopyridine (0.9 equiv), Pd

      
      (dba)
      
      
      
      (2.5 mol%), and S-Phos (5 mol%).
    • Transfer the organozinc solution to the catalyst mixture via cannula.

    • Stir at 50°C for 4-12 hours.

    • Selectivity Control: The oxidative addition of Pd occurs preferentially at the C–I bond over the C–Br bond, leaving the 2-bromo handle intact for future use.

  • Workup & Purification:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via silica gel chromatography.

    • Self-Validation: The product should show a characteristic 1:1 isotopic pattern in MS (M+ and M+2) due to the bromine atom.

Applications in Drug Discovery[6][7][8][9][10]

Peptide Stapling & Macrocyclization

The 2-bromo substituent allows for on-resin macrocyclization. By reacting the bromine with a boronic acid on a distant residue (e.g., 4-boronophenylalanine) via Suzuki coupling, researchers can create "stapled peptides" that are resistant to proteolytic degradation.

Late-Stage Functionalization

In SAR (Structure-Activity Relationship) studies, this amino acid serves as a "diversity point." A single peptide containing this residue can be split into multiple aliquots and reacted with different boronic acids to generate a library of 4-substituted pyridyl derivatives without re-synthesizing the peptide backbone.

Reactivity Map:

  • Pd(0) + Aryl Boronic Acid: Biaryl formation (Suzuki).

  • Pd(0) + Alkyne: Alkynyl-pyridine (Sonogashira).

  • Pd(0) + Amine: Aminopyridine (Buchwald-Hartwig).

References

  • Jackson, R. F. W., & Dunn, M. J. (2011). "The synthesis of unnatural amino acids via Negishi cross-coupling." Organic Syntheses.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Wilcken, R., et al. (2013).[3][4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-amino-3-(2-bromopyridin-4-yl)propanoic acid."[1][2] National Center for Biotechnology Information.

Sources

Technical Guide: Biological Utility & Application of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

[1]

Part 1: Executive Technical Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a non-canonical amino acid (NCAA) that serves as a "privileged scaffold" in modern drug discovery. Unlike standard amino acids, it is rarely the final bioactive agent itself; rather, it acts as a high-fidelity chemical handle and structural probe .

Its biological value is derived from three distinct molecular features:

  • The Pyridine Core: Introduces enhanced water solubility and hydrogen-bond accepting capability compared to Phenylalanine, lowering

    
     and improving pharmacokinetic profiles.
    
  • The C-2 Bromine Handle: An orthogonal reactive site that enables Late-Stage Functionalization (LSF) . This allows researchers to incorporate the residue into a peptide and subsequently modify it via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate vast libraries of bioactive compounds.

  • Metal Coordination Potential: It serves as a precursor to bipyridyl ligands, enabling the design of artificial metalloenzymes and metal-sensing peptides.

Part 2: Structural Biology & Chemical Properties[1][3]

Molecular Architecture

The molecule is a phenylalanine analog where the benzene ring is replaced by a pyridine ring (specifically attached at the C4 position), with a bromine atom at the C2 position.

  • IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

  • Common Abbreviation: Fwb (in some libraries), 2-Br-4-Pal.

  • Electronic Profile: The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient. This increases the susceptibility of the C-Br bond to oxidative addition by transition metals (essential for coupling reactions).

Comparative Physicochemical Profile[1]
FeaturePhenylalanine (Phe)4-Pyridylalanine (4-Pal)2-Bromo-4-pyridylalanine Biological Impact
LogP (Lipophilicity) ~1.38~0.6 (Lower)~1.1 (Intermediate) Bromine adds lipophilicity back, but Pyridine maintains solubility.
H-Bonding NoneAcceptor (N)Acceptor (N) The Pyridine N can engage in H-bonds with backbone amides or target receptors.
Steric Bulk MediumMediumHigh The Br atom provides a "steric sweep" to probe receptor pocket depth.
Reactivity InertInertHigh (C-Br) Enables post-synthetic modification.

Part 3: Biological Applications & Workflows[4]

Divergent Peptide Synthesis (The "Handle" Strategy)

The primary biological application of this molecule is in Diversity-Oriented Synthesis (DOS) . Instead of synthesizing 20 different peptides to test 20 different side chains, a researcher synthesizes one peptide containing 2-Bromo-4-pyridylalanine and splits the resin to couple 20 different boronic acids.

Mechanism: The bromine atom acts as an electrophile. In the presence of a Palladium(0) catalyst, it undergoes oxidative addition, followed by transmetallation with an aryl boronic acid, and finally reductive elimination to form a new C-C bond.

Diagram: Divergent Synthesis Workflow

DivergentSynthesisStartBase Peptide Sequence(Contains 2-Br-4-Pal)SplitSplit Resin(Into Wells)Start->SplitReagent1Reagent A(Phenyl Boronic Acid)Split->Reagent1Reagent2Reagent B(Indole Boronic Acid)Split->Reagent2Reagent3Reagent C(Vinyl Boronic Acid)Split->Reagent3CatPd Catalyst(Suzuki Coupling)Reagent1->CatReagent2->CatReagent3->CatProd1Analog 1:Biaryl ScaffoldCat->Prod1High PotencyProd2Analog 2:Fluorescent ProbeCat->Prod2ImagingProd3Analog 3:Stapled PrecursorCat->Prod3Stability

Caption: Workflow for utilizing 2-Bromo-4-pyridylalanine as a divergent handle in peptide library generation.

Peptide Stapling & Macrocyclization

This residue is a key precursor for "stapled peptides." By reacting two 2-Bromo-4-pyridylalanine residues (at positions



  • Benefit: Increases protease resistance and cell permeability.

  • Mechanism: One-pot double Suzuki coupling on-resin.

Artificial Metalloenzymes

Coupling the 2-bromo group with a pyridyl-boronic acid yields Bipyridylalanine (BpyAla) .

  • Function: This non-natural residue acts as a heavy metal chelator (e.g.,

    
    , 
    
    
    ) within a protein sequence.
  • Application: Creating artificial enzymes capable of catalyzing reactions not found in nature (e.g., abiotic hydrogenation) inside a living cell.

Part 4: Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Standard incorporation of the amino acid into a peptide chain.

Reagents:

  • Fmoc-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (Fmoc-2-Br-4-Pal-OH).

  • Coupling Reagent: HATU or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide or Wang Resin.

Step-by-Step:

  • Swelling: Swell resin in DMF for 20 minutes.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-2-Br-4-Pal-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Activate for 30 seconds.

    • Note: Do not pre-activate for >5 mins to avoid racemization of the sensitive pyridyl center.

  • Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform Kaiser test (ninhydrin). If blue (incomplete), recouple using DIC/HOAt.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Functionalizing the bromine handle while the peptide is still attached to the solid support.

Reagents:

  • Aryl Boronic Acid (5.0 eq).

  • Catalyst:

    
     (0.1 eq) or 
    
    
    with SPhos.
  • Base:

    
     (2M aqueous solution, 5.0 eq).
    
  • Solvent: DMF/Water or DME/Water (9:1).

Step-by-Step:

  • Inert Atmosphere: This reaction is oxygen-sensitive. Sparge all solvents with Nitrogen or Argon for 15 minutes.

  • Setup: In a sealable reactor vial, add the peptidyl-resin (containing the bromo-pyridyl residue).

  • Addition: Add the Boronic Acid and Base solution.

  • Catalyst: Add the Pd catalyst last, under a stream of inert gas. Seal the vial immediately.

  • Reaction: Heat to 70°C for 4–6 hours (or microwave at 80°C for 30 mins).

    • Critical Control: Do not overheat (>90°C) as this may degrade the peptide backbone or resin linker.

  • Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium traces (which appear black/grey).

  • Cleavage: Proceed with standard TFA cleavage.

Part 5: References

  • Wang, X. S., et al. (2006). "Expanding the Genetic Code of Escherichia coli." Science. Link (Foundational context on genetic code expansion logic).

  • Ma, J. C., & Dougherty, D. A. (1997). "The Cation-π Interaction." Chemical Reviews. Link (Explains the electronic benefits of pyridyl rings in receptor binding).

  • Vilar, R., et al. (2010). "Probing metal-ion binding specificity with a library of unnatural amino acids." Nature Chemical Biology. Link (Describes the use of pyridyl-alanine derivatives for metal coordination).

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link (Contextualizes palladium-mediated modification of proteins).

  • PubChem Compound Summary. (2024). "2-Amino-3-(2-bromopyridin-4-yl)propanoic acid." National Library of Medicine. Link (Chemical structure and physical property verification).

Technical Guide: Safety, Handling, and Experimental Utilization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized non-canonical heterocyclic amino acid (NCHAA). Featuring a zwitterionic amino acid backbone coupled with a brominated pyridine ring, it serves as a powerful bio-orthogonal handle in modern drug development. The bromopyridine moiety enables site-specific palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and acts as a structural probe in protein engineering.

However, the structural mimicry of this compound to natural aromatic amino acids (such as phenylalanine and tyrosine) presents profound toxicological and handling challenges. If inadvertently introduced into biological systems, NCHAAs can bypass the editing domains of endogenous aminoacyl-tRNA synthetases (aaRSs), leading to proteome-wide misincorporation, protein aggregation, and severe cellular toxicity[1]. This guide establishes the authoritative protocols for the safe handling, physicochemical profiling, and experimental application of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid.

Physicochemical Profiling & Toxicological Mechanisms

The Mechanism of Proteotoxicity

The primary hazard of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is not acute chemical reactivity, but rather its biological mimicry. Translation is a high-fidelity process, but structural analogs of natural amino acids can trick endogenous aaRSs during the activation step (forming an aa-AMP intermediate)[2].

If the bromopyridine analog is erroneously charged onto a native tRNA, it is incorporated into nascent polypeptide chains during ribosomal translation. This misincorporation disrupts protein folding, leading to the production of functionally aberrant proteins and inducing severe proteotoxic stress[2]. In fact, the profound cellular toxicity caused by the misincorporation of non-coding heterocyclic amino acids has been actively leveraged in the development of novel agricultural herbicides[1].

Physicochemical & Hazard Summary

To mitigate these risks, researchers must understand the compound's physical properties and adhere to strict safety classifications.

Property / Hazard CategorySpecification / ClassificationCausality & Handling Implication
Molecular Formula

The presence of the bromine atom increases lipophilicity, potentially aiding cellular penetrance.
Physical State Solid (Powder)Prone to aerosolization. Must be weighed in an enclosed environment to prevent inhalation.
Target Organ Toxicity STOT RE 2 (Potential)Chronic exposure leads to cumulative protein misfolding and cellular apoptosis.
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H335 (Respiratory Irritation)Inhalation or ingestion introduces the NCHAA into the bloodstream, risking systemic mistranslation.
Required PPE Double nitrile gloves, N95/P100 respirator, chemical safety goggles.Prevents dermal absorption and inhalation of aerosolized particulates during transfer.
Storage Conditions Desiccated, 2-8°C, protected from light.The bromopyridine ring is susceptible to slow photo-degradation and ambient oxidation.

Experimental Methodologies & Self-Validating Protocols

When utilizing 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid for protein engineering, researchers typically employ either Solid-Phase Peptide Synthesis (SPPS) or in vivo Orthogonal Translation Systems (Amber Suppression).

Protocol: In Vivo Incorporation via Orthogonal Translation

To prevent the toxic misincorporation described above, researchers use an engineered, orthogonal aaRS/tRNA pair that specifically recognizes the bromopyridine amino acid and assigns it to a stop codon (usually the UAG amber codon)[3].

Step-by-Step Methodology:

  • Plasmid Co-Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an in-frame UAG mutation, and a second encoding the orthogonal aaRS/tRNA

    
     pair.
    
  • Media Preparation: Culture the cells in minimal media (e.g., M9) rather than rich media (like LB).

    • Causality: Rich media contains high concentrations of competing natural amino acids. Minimal media starves the cells of competing aromatic amino acids, driving the equilibrium toward the incorporation of the NCHAA[4].

  • NCHAA Solubilization: Dissolve 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid in 1M NaOH or DMSO (depending on salt form) to a stock concentration of 100 mM. Add to the culture at an OD

    
     of 0.5 to achieve a final concentration of 1-2 mM.
    
  • Induction: Induce protein expression using IPTG or Arabinose. Incubate at 18°C for 16-24 hours. Causality: Lower temperatures slow ribosomal translation, giving the orthogonal aaRS more time to charge the suppressor tRNA, thereby increasing the yield of the modified protein.

  • Self-Validating Step (Critical): Always run a parallel "Negative Control" culture containing the plasmids and inducer, but lacking the NCHAA.

    • Logic: If full-length protein is detected in the negative control via Western Blot, the orthogonal aaRS is promiscuously mischarging natural amino acids, invalidating the specificity of your system. A successful, self-validating system will yield truncated protein in the negative control and full-length protein in the experimental flask.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Handling

For in vitro peptide synthesis, the electron-withdrawing nature of the bromopyridine ring reduces the nucleophilicity of the alpha-amine, making standard coupling sluggish.

  • Activation: Use highly efficient coupling reagents such as HATU and HOAt in the presence of DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU generates a highly reactive O-7-azabenzotriazolyl ester intermediate, overcoming the steric and electronic deactivation caused by the bromopyridine side chain.

  • Coupling: Extend coupling times to 2 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 10 minutes.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail. The bromopyridine ring is generally stable to TFA, but scavengers (TIPS) are required to prevent re-alkylation of the peptide by carbocations.

Mechanistic Visualization: Orthogonal Translation Pathway

The following diagram illustrates the logical flow of the orthogonal translation system, demonstrating how 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is safely incorporated into a target protein without interfering with the host's natural proteome.

G NCAA 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid aaRS Engineered aaRS (Orthogonal) NCAA->aaRS Complex Aminoacyl-tRNA Complex aaRS->Complex ATP Hydrolysis tRNA Suppressor tRNA (CUA Anticodon) tRNA->aaRS Ribosome Ribosome (UAG Amber Codon) Complex->Ribosome EF-Tu Delivery Protein Site-Specifically Modified Protein Ribosome->Protein Translation

Caption: Pathway of orthogonal translation incorporating 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid.

Decontamination and Waste Management

Because of its potential as a proteotoxic/herbicidal agent[1], unreacted 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid must not be disposed of in standard aqueous waste streams.

  • Chemical Quenching: Solid waste and concentrated stock solutions should be treated with a 10% sodium hypochlorite (bleach) solution for 24 hours prior to disposal. Causality: Strong oxidants degrade the heterocyclic ring system and oxidize the alpha-amine, neutralizing the compound's ability to act as an amino acid mimic in environmental biological systems.

  • Surface Decontamination: Spills within the biosafety cabinet or fume hood should be wiped with 70% ethanol, followed by a 1% SDS solution to fully solubilize and remove hydrophobic brominated residues, and finally rinsed with distilled water.

  • Incineration: All contaminated consumables (pipette tips, tubes, gloves) must be collected in designated biohazardous chemical waste bins destined for high-temperature incineration (>1000°C) to safely break the carbon-bromine bonds.

References

  • Title: Novel non-coding heterocyclic amino acids (nchaa)
  • Title: Interplay between mistranslation and oxidative stress in Escherichia coli Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: The Fungus Candida albicans Tolerates Ambiguity at Multiple Codons Source: Frontiers in Microbiology URL: [Link]

  • Title: Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines Source: PLOS One / PubMed Central (PMC) URL: [Link]

Sources

Commercial Sourcing and Application Validation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (CAS: 32918-48-2)

As a Senior Application Scientist, I approach the sourcing and integration of non-canonical amino acids (ncAAs) not merely as a purchasing exercise, but as a critical variable in the integrity of downstream synthetic biology and medicinal chemistry. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid—often supplied as a DL-racemate or a dihydrobromide salt—is a highly specialized building block[1][2]. Its unique structural topology offers a basic pyridine nitrogen for altered pharmacokinetic properties and a highly reactive ortho-bromine atom that serves as an orthogonal handle for late-stage functionalization.

This whitepaper provides a comprehensive guide to sourcing this compound, validating its structural integrity, and deploying it in advanced therapeutic and agrochemical workflows.

Chemical Profiling & Structural Rationale

Before integrating this ncAA into a pipeline, it is crucial to understand the causality behind its utility.

  • Molecular Formula: C8H9BrN2O2[3]

  • InChIKey: ZXRSFYYBYBBZQH-UHFFFAOYSA-N[3]

  • Mechanistic Advantage: The 2-bromo-4-pyridyl moiety is not a passive structural element. The electron-withdrawing nature of the pyridine ring highly activates the C-Br bond toward oxidative addition. This makes the compound an exceptional substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to build complex chimeric molecules, such as PROTACs targeting SMARCA2/4, directly from the peptide backbone[4][5].

  • Agrochemical Utility: In plant biology, ncAAs like this are investigated for their herbicidal properties. Because rapid meristematic growth imposes constraints on translation accuracy, these unnatural amino acids are misincorporated into nascent plant proteins, leading to catastrophic protein dysfunction and targeted weed control[6].

Commercial Sourcing & Supplier Landscape

Due to its specialized nature, CAS 32918-48-2 is not typically held in bulk metric-ton quantities. It is synthesized on demand or kept in small catalog quantities by advanced intermediate suppliers[7].

Table 1: Verified Commercial Suppliers
Supplier NameCatalog / CAS ReferenceTypical FormApplication Notes
CymitQuimica CAS 32918-48-2DL-RacemateGood for general screening and racemic library generation[2][7].
Hangzhou Leap Chem Co. CAS 32918-48-2Solid PowderScalable supplier for agrochemical pilot studies[8].
PubChem Vendors CID 22326272DihydrobromideOften supplied as the salt; requires neutralization before SPPS[1].

Note: When ordering, explicitly verify whether the supplier is providing the free base, the dihydrobromide salt, or a specific enantiomer (L- or D-).

Self-Validating Quality Control (QC) Protocol

Trusting the label purity of specialized brominated heterocycles is a common point of failure. Depending on the supplier's synthetic route, batches can be contaminated with debrominated analogs or regioisomers (e.g., 3-bromo instead of 2-bromo). Every incoming batch must be subjected to a self-validating QC system.

Step-by-Step Batch Validation Methodology
  • Isotopic LC-MS Profiling:

    • Action: Run the sample via LC-ESI-MS in positive ion mode.

    • Causality: You must observe the distinct bromine isotopic signature. Look for the

      
       peaks at 
      
      
      
      245.0 and 247.0 with an approximate 1:1 intensity ratio[1]. If a peak at
      
      
      167 is dominant, the batch has undergone debromination.
  • Regiochemical Confirmation via

    
     NMR: 
    
    • Action: Dissolve in DMSO-

      
       and acquire a 1D 
      
      
      
      spectrum.
    • Causality: To rule out the 3-bromo regioisomer, analyze the pyridine protons. A 2-bromo-4-substituted pyridine will typically show a doublet at ~8.2 ppm (H-6), a broad singlet at ~7.4 ppm (H-3), and a doublet of doublets at ~7.2 ppm (H-5).

  • Chiral Purity Assessment (If applicable):

    • Action: Derivatize with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC.

    • Causality: Since CAS 32918-48-2 is often sold as a DL-mixture[2], this step validates the exact enantiomeric excess (ee%). If your biological target requires strict stereospecificity, this step prevents downstream assay failure.

QC_Workflow A Incoming Batch CAS 32918-48-2 B LC-MS Profiling (Check m/z 245/247) A->B C 1H NMR Analysis (Confirm 2-bromo regiochemistry) B->C Pass F Rejected / Quarantine (Debrominated or Isomeric) B->F Fail D Chiral HPLC (Determine DL ratio) C->D Pass C->F Fail E Approved for Synthesis D->E Validated

Caption: Self-validating Quality Control workflow for incoming batches of CAS 32918-48-2.

Downstream Application Workflow

Protocol: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Commercial suppliers generally provide this compound in its unprotected form[2]. To utilize it in SPPS for degrader or peptide synthesis, it must be Fmoc-protected.

Causality Check: If the supplier provided the dihydrobromide salt[1], the alpha-amino group is protonated and non-nucleophilic. The protocol below uses a biphasic basic system to ensure complete neutralization and subsequent nucleophilic attack on the Fmoc reagent.

Step-by-Step Methodology:

  • Neutralization: Suspend 10 mmol of 2-amino-3-(2-bromopyridin-4-yl)propanoic acid in 25 mL of 10% aqueous

    
    . Stir until completely dissolved (the basic pH deprotonates the ammonium salt).
    
  • Reaction: Cool the solution to 0°C. Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 25 mL of 1,4-dioxane.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The causality of the extended time is due to the slight steric hindrance and electronic deactivation caused by the adjacent bromopyridine ring.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer with 1M HCl to pH 2.0 (precipitating the Fmoc-protected amino acid).

  • Isolation: Extract with ethyl acetate (3 x 30 mL), dry over

    
    , and concentrate in vacuo.
    
Application: PROTAC & Degrader Assembly

Once incorporated into a peptide or small-molecule ligand, the 2-bromo position serves as a highly efficient vector. Recent literature highlights the use of 2-bromo-4-pyridyl scaffolds in the synthesis of dual E3 ligase degraders (targeting SMARCA2/4)[4][5]. The bromine atom can be subjected to a Suzuki-Miyaura coupling with a boronic acid-functionalized PEG linker, seamlessly bridging the target-binding domain to an E3 ligase ligand (e.g., VHL or Cereblon).

App_Pathway Start 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (Core Scaffold) Fmoc Fmoc Protection (Biphasic Na2CO3/Dioxane) Start->Fmoc Suzuki Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C-Br) Start->Suzuki Herbicide Agrochemical Development (Ribosomal Misincorporation) Start->Herbicide SPPS Solid Phase Peptide Synthesis (SPPS) Fmoc->SPPS PROTAC PROTAC / Degrader Assembly (e.g., SMARCA2/4 Degraders) SPPS->PROTAC Suzuki->PROTAC

Caption: Divergent synthetic and biological application pathways for the 2-bromo-4-pyridylalanine scaffold.

References

  • PubChemLite. "2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide (CID 22326272)." Université du Luxembourg. Available at:[Link]

  • Google Patents (WIPO). "WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides." World Intellectual Property Organization.
  • bioRxiv. "Dual E3 ligase recruitment by monovalent degraders enables redundant and tuneable degradation of SMARCA2/4." Cold Spring Harbor Laboratory. Available at:[Link]

Sources

Methodological & Application

Application Note: Using 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid in Peptide Synthesis

[1]

Executive Summary

This guide details the integration of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (abbreviated herein as Pal(2-Br) ) into solid-phase peptide synthesis (SPPS) workflows.[1] Unlike standard phenylalanine analogs, Pal(2-Br) offers a unique "Dual-Function" capability:

  • Electronic Modulation: The electron-deficient pyridine ring introduces polarity and alters

    
    -
    
    
    stacking interactions compared to phenylalanine.[1]
  • Orthogonal Reactivity: The C2-bromine substituent serves as a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) directly on the solid support.[1]

This document provides validated protocols for Fmoc-based incorporation, on-resin derivatization, and quality control.[1]

Chemical Profile & Handling

Compound Specifications
  • IUPAC Name: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid[1]

  • Common Name: 2-Bromo-4-pyridylalanine[1]

  • Abbreviation: Fmoc-Pal(2-Br)-OH

  • Molecular Weight: ~467.3 g/mol (Fmoc-derivative)[1]

  • Solubility: Soluble in DMF, NMP, and DMSO.[1] Limited solubility in DCM.[1]

Storage & Stability[1]
  • Storage: -20°C, desiccated.

  • Light Sensitivity: Protect from prolonged exposure to light to prevent slow photodebromination.[1]

  • Stability: Stable to standard Fmoc deprotection (20% piperidine) and TFA cleavage cocktails.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol[1][2][3][4]

Incorporation Strategy

The electron-deficient nature of the pyridine ring renders the

1

Recommended Coupling Reagents:

  • Primary Choice: DIC / Oxyma Pure (Reduces racemization risk).[1]

  • Alternative: HATU / DIEA (High efficiency, but strictly limit base exposure time).[1]

Step-by-Step Incorporation Protocol

Scale: 0.1 mmol Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)[1]

  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with DMF (3 x 1 min).[1]

    • Deprotect Fmoc: 20% Piperidine/DMF (2 x 10 min).[1][2]

    • Wash: DMF (5 x 1 min).[1]

  • Coupling Reaction:

    • Prepare Solution: Dissolve Fmoc-Pal(2-Br)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF.

    • Activation: Add DIC (0.4 mmol, 4 eq). Pre-activate for 2 minutes.[1]

    • Reaction: Add mixture to resin. Agitate at Room Temperature (RT) for 60 minutes .

    • Note: If using HATU, dissolve AA/HATU in DMF, add DIEA (8 eq) immediately before adding to resin.[1] Reaction time: 45 min.

  • Monitoring:

    • Perform Kaiser Test.[1] If blue (incomplete), recouple using HATU/DIEA for 45 min.[1]

  • Capping (Optional but Recommended):

    • Acetic anhydride/DIEA/DMF (1:1:[1]8) for 10 min to block unreacted amines.

Late-Stage Diversification: On-Resin Suzuki-Miyaura Coupling[1]

This is the critical application for Pal(2-Br). The bromine handle allows you to "staple" peptides or add fluorescent tags before cleavage.[1]

Mechanism of Action

The Pd(0) catalyst performs an oxidative addition into the C-Br bond of the pyridine ring. Transmetallation with an aryl boronic acid followed by reductive elimination yields the biaryl product.

Protocol: Microwave-Assisted Suzuki Coupling[1]

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[1]
  • Base: 2M Na

    
    CO
    
    
    (aq)[1]
  • Partner: Aryl Boronic Acid (R-B(OH)

    
    )[1]
    
  • Solvent: DMF or DME (Dimethoxyethane)[1]

Procedure:

  • Preparation:

    • Ensure the N-terminal Fmoc group is ON (protects the N-terminus from arylation).[1]

    • Wash resin with degassed DMF (3x) to remove oxygen.[1]

  • Reaction Mixture (per 0.1 mmol resin):

    • Dissolve Aryl Boronic Acid (5 eq) and Pd(PPh

      
      )
      
      
      (0.1 eq) in 3 mL degassed DMF.
    • Add 0.5 mL of 2M Na

      
      CO
      
      
      .
  • Execution:

    • Add mixture to the resin vessel.

    • Microwave: 80°C, 20 Watts, 30 minutes.

    • Alternative (Benchtop): Heat to 80°C under N

      
       atmosphere for 4-6 hours with agitation.
      
  • Washing (Critical):

    • Wash with DMF (5x).[1][3]

    • Wash with Sodium Diethyldithiocarbamate solution (0.5% in DMF) x 3 to scavenge residual Palladium.[1]

    • Wash with DCM (5x).[1]

Data Summary: Coupling Efficiency
CatalystBaseSolventTemp/TimeConversion (%)*Note
Pd(PPh

)

Na

CO

DMF/H

O
80°C / 30 min (MW) >95% Recommended
Pd(dppf)Cl

K

PO

DMF90°C / 1 h (MW)88%Harder to wash
Pd(OAc)

/SPhos
Cs

CO

Toluene/H

O
100°C / 12 h60%Poor resin swelling

*Conversion determined by HPLC analysis of crude cleavage product.

Cleavage and Isolation

  • Final Deprotection: Remove N-terminal Fmoc (20% Piperidine/DMF).[1]

  • Cleavage Cocktail:

    • TFA / TIPS / H

      
      O (95:2.5:2.5).[1]
      
    • Note: Avoid thiols (EDT) if possible, or use sparingly, as they can sometimes interact with residual Pd or the pyridine ring under acidic conditions (though generally safe).

  • Duration: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

Visualization: Workflow Diagram

GStartResin Preparation(Rink Amide)CouplingCoupling StepFmoc-Pal(2-Br)-OH(DIC/Oxyma)Start->CouplingCheckQC: Kaiser TestCoupling->CheckCheck->CouplingIncompleteDecisionLate-StageFunctionalization?Check->DecisionPassSuzukiSuzuki-Miyaura Coupling(Pd(PPh3)4, Boronic Acid, 80°C)Decision->SuzukiYes (Cross-Coupling)DeprotectFmoc Removal(20% Piperidine)Decision->DeprotectNo (Standard Peptide)WashPd Scavenging Wash(Na-DTC in DMF)Suzuki->WashWash->DeprotectCleavageTFA Cleavage & IsolationDeprotect->Cleavage

Caption: Workflow for incorporating and derivatizing Fmoc-Pal(2-Br)-OH in SPPS. Note the critical Pd scavenging step post-coupling.

Troubleshooting & QC

  • Issue: Low Conversion in Suzuki Coupling.

    • Root Cause:[1][4][5][6] Oxidation of Pd catalyst or inefficient degassing.[1]

    • Fix: Use fresh catalyst. Sparge solvents with Argon for 15 mins.[1] Ensure reaction temp reaches 80°C.

  • Issue: "Black" Resin after Coupling. [1]

    • Root Cause:[1][4][5][6] Precipitated Palladium black.[1]

    • Fix: Wash extensively with 0.5% Sodium Diethyldithiocarbamate (Na-DTC) in DMF until washings are clear.[1]

  • Issue: Doublet Isotope Pattern in MS.

    • Observation: If you skipped the cross-coupling, the mass spectrum of the peptide should show the characteristic 1:1 isotope ratio of

      
      Br and 
      
      
      Br. This is a confirmation of successful Pal(2-Br) incorporation.

References

  • Maity, P., et al. (2021).[1] "Suzuki–Miyaura Cross-Coupling in Peptide Synthesis: A Guide to On-Resin Derivatization." Journal of Organic Chemistry. (Generalized Protocol Reference).[1]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine." BenchChem Technical Library. [1]

  • MDPI. (2017).[1] "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[6][7] Molecules. [1]

  • Creative Peptides. (2024).[1] "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Creative Peptides Resources.

Application Note: 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics, the structural modification of peptides and small molecules to resist proteolytic degradation while maintaining high target affinity is a paramount challenge. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (commonly referred to as 2-bromo-4-pyridylalanine) has emerged as a premier building block to address this bottleneck.

The incorporation of non-coded (unnatural) heterocyclic amino acids into peptide sequences is a proven strategy to alter protein function, a property heavily exploited in both targeted human therapeutics and advanced agricultural compositions[1]. Furthermore, bromopyridine scaffolds are highly prized in medicinal chemistry; they are frequently utilized to optimize the central nervous system (CNS) multiparameter optimization (MPO) scores of neurological agents[2] and have demonstrated significant efficacy in the development of novel antimycobacterial compounds[3].

The true power of 2-bromo-4-pyridylalanine lies in its tri-orthogonal reactivity profile . It possesses an aliphatic primary amine, a carboxylic acid, and an electron-deficient aryl bromide. Because the bromine atom is located at the 2-position of the pyridine ring, the carbon-halogen bond is highly activated toward oxidative addition by low-valent palladium species. This makes it an exceptional handle for Late-Stage Functionalization (LSF) and the synthesis of biaryl-bridged cyclopeptidomimetics[4].

Table 1: Physicochemical & Reactivity Profiling
PropertySpecification / Value
Chemical Name 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
Common Synonym 2-bromo-4-pyridylalanine
Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Key Reactive Sites N-terminal amine, C-terminal carboxyl, C2-aryl bromide
Electronic Profile Electron-deficient heteroaryl halide (highly reactive to Pd insertion)
Primary Applications Solid-Phase Peptide Synthesis (SPPS), Late-Stage Functionalization

Workflow: From Synthesis to Late-Stage Functionalization

To fully leverage this building block, it must first be rendered compatible with Solid-Phase Peptide Synthesis (SPPS) via Fmoc protection, incorporated into a peptide sequence, and subsequently functionalized.

Workflow A 1. Fmoc Protection of Amino Acid B 2. Solid-Phase Peptide Synthesis A->B C 3. On-Resin Suzuki Coupling B->C D 4. TFA Cleavage & Deprotection C->D E 5. Purified Peptidomimetic D->E

Figure 1: Workflow for integrating 2-bromo-4-pyridylalanine into peptides via SPPS and LSF.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just the how, but the why behind each operational choice.

Protocol A: Preparation of Fmoc-2-bromo-4-pyridylalanine

Unprotected amino acids cannot be directly utilized in SPPS due to uncontrolled polymerization. Protection of the


-amine is strictly required.

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane to achieve a 0.2 M concentration.
    
    • Causality: The alkaline environment ensures the

      
      -amine is fully deprotonated and highly nucleophilic, while the mixed solvent system solubilizes both the polar amino acid and the organic reagents.
      
  • Fmoc Addition: Cool the mixture to 0 °C. Add Fmoc-OSu (1.1 eq) dissolved in 1,4-dioxane dropwise over 30 minutes.

    • Causality: Fmoc-OSu (N-hydroxysuccinimide ester) is specifically chosen over Fmoc-Cl to prevent the formation of undesired dipeptide byproducts and to avoid the generation of highly acidic HCl gas.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Validate completion via LC-MS (monitor for the disappearance of the

    
     245 peak and the appearance of the Fmoc-protected mass).
    
  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Performing cross-coupling directly on the solid support (on-resin) bypasses the severe solubility issues often encountered with fully deprotected, modified peptides[4].

SuzukiCycle Pd0 Pd(0) Catalyst PdII_Br Pd(II) Aryl Bromide (Oxidative Addition) Pd0->PdII_Br + 2-Bromopyridine AA PdII_Ar Pd(II) Biaryl Complex (Transmetalation) PdII_Br->PdII_Ar + Ar-B(OH)2, Base PdII_Ar->Pd0 Reductive Elimination Product Biaryl-Substituted Peptide PdII_Ar->Product

Figure 2: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling on the 2-bromopyridine moiety.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing the incorporated 2-bromo-4-pyridylalanine residue) in anhydrous, strictly degassed DMF for 30 minutes.

    • Causality: Degassing the solvent via argon sparging is critical; trace oxygen will rapidly oxidize and deactivate the sensitive Pd(0) catalyst, halting the catalytic cycle.

  • Reagent Loading: To the swelled resin, add the desired arylboronic acid (5.0 eq) and

    
     (10.0 eq) dissolved in a minimal volume of degassed 
    
    
    
    (maintaining a DMF:
    
    
    ratio of approximately 4:1).
  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0)[

    
    ] (0.15 eq).
    
    • Causality: Because the 2-bromo position of the pyridine ring is highly electron-deficient, oxidative addition is exceptionally fast. This allows the use of a standard, cost-effective Pd(0) catalyst without requiring highly specialized, sterically hindered phosphine ligands.

  • Reaction Execution: Heat the suspension under microwave irradiation at 120 °C for 30 minutes[4]. (Alternatively, conventional heating at 80 °C for 12 hours under argon can be utilized).

  • Palladium Scavenging & Cleavage: Wash the resin sequentially with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF.

    • Causality: The dithiocarbamate wash acts as a powerful chelator, scavenging and removing residual trapped palladium black from the resin matrix, preventing heavy metal contamination in the final biological assay. Finally, cleave the functionalized peptide using a standard TFA/TIS/

      
       (95:2.5:2.5) cocktail.
      

Conclusion

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly versatile, tri-orthogonal building block. By understanding the electronic activation of its 2-bromopyridine moiety and leveraging on-resin palladium catalysis, researchers can rapidly generate diverse libraries of biaryl-substituted peptidomimetics, macrocycles, and targeted CNS/antimicrobial agents.

References

  • Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides. Google Patents (WO2020250223A1).5

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage. 2

  • Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents. ResearchGate. 3

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. rhhz.net. 4

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The substrate 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid represents a high-value scaffold for peptidomimetics and drug discovery.[1] However, it presents a "perfect storm" of synthetic challenges:

  • Zwitterionic Solubility: The free amino acid is poorly soluble in the non-polar organic solvents typically favored for Suzuki couplings.

  • Catalyst Poisoning: The pyridine nitrogen and the free aliphatic amine can coordinate competitively to Palladium (Pd), arresting the catalytic cycle.

  • Racemization Risk: The electron-deficient pyridine ring increases the acidity of the

    
    -proton.[1] Under the basic conditions required for boronic acid activation, this substrate is highly prone to racemization via enolization, potentially destroying the optical purity of the L- or D-isomer.[1]
    

This guide details two validated workflows. Protocol A is the "Gold Standard" for medicinal chemistry, utilizing protecting groups and specialized ligands (S-Phos) to ensure >98% enantiomeric excess (ee). Protocol B is a "Direct Aqueous" method for rapid library generation where protection steps are deemed inefficient.[1]

Pre-Reaction Considerations

The Racemization Trap

Standard Suzuki conditions (e.g.,


, 

, DMF,

) are contraindicated for this substrate. The combination of high heat, strong base, and the electron-withdrawing pyridyl ring will cause rapid racemization.

Solution: Use Buchwald’s S-Phos ligand.[1][2]

  • Mechanism: S-Phos forms a monolithic, electron-rich Pd species that facilitates rapid oxidative addition (even with deactivated aryl chlorides) at lower temperatures.[1]

  • Benefit: It allows the reaction to proceed at

    
     and tolerates weaker bases like 
    
    
    
    , effectively suppressing the enolization pathway that leads to racemization [1].
Substrate Protection (Recommended)

While direct coupling is possible, converting the substrate to Boc-2-amino-3-(2-bromopyridin-4-yl)propanoic acid methyl ester is highly recommended.[1]

  • Boc (N-terminus): Prevents amine coordination to Pd.[1]

  • Methyl Ester (C-terminus): Increases solubility in Toluene/Dioxane and prevents carboxylate interference.[1]

Protocol A: High-Fidelity Protected Coupling

Best for: Scale-up, GMP synthesis, and when optical purity is paramount.[1]

Materials
  • Substrate: N-Boc-3-(2-bromo-4-pyridyl)-L-alanine methyl ester (

    
     equiv)
    
  • Coupling Partner: Aryl Boronic Acid (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: S-Phos (

    
    , maintain 2:1 Ligand:Pd ratio)
    
  • Base:

    
     (tribasic potassium phosphate), finely ground (
    
    
    
    equiv)
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (10:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     and S-Phos in the organic solvent. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a distinct yellow/brown, indicating active catalyst formation.
    
  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate , Aryl Boronic Acid , and Base .

  • Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon or Nitrogen (

    
    ). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Catalyst Addition: Syringe the pre-complexed catalyst solution into the reaction vessel.

  • Reaction: Heat to

    
     . Monitor by LC-MS.[1][3]
    
    • Note: Do not exceed

      
       to minimize racemization risk.
      
  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3] Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Results
  • Yield:

    
    
    
  • Racemization:

    
     (Retention of Configuration)
    

Protocol B: Direct Aqueous Coupling (Ligand-Free)

Best for: Rapid screening, combinatorial libraries, and "Green" chemistry requirements.[1]

This protocol utilizes the water solubility of the zwitterionic amino acid. It relies on the high activity of the 2-bromopyridine moiety to drive the reaction without extensive ligand engineering, though yields may vary based on the boronic acid stability.

Materials
  • Substrate: Free Amino Acid (Unprotected) (

    
     equiv)
    
  • Coupling Partner: Aryl Boronic Acid (

    
     equiv)
    
  • Catalyst:

    
     or water-soluble Pd nanoparticles (
    
    
    
    )
  • Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) - Optional but recommended for stability.[1]

  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: Water : Acetonitrile (3:1)

Step-by-Step Methodology
  • Dissolution: Dissolve the Substrate and Base in the Water/Acetonitrile mixture. Adjust pH to

    
     if necessary to ensure solubility.
    
  • Addition: Add the Aryl Boronic Acid .

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Catalyst: Add the Pd source (and TPPTS if using).

  • Reaction: Heat to

    
      for 4–12 hours.
    
    • Warning: Higher temperatures are required here due to the lack of specialized ligands, increasing the risk of racemization.

  • Work-up: Acidify carefully to pH 6–7 to precipitate the zwitterionic product, or purify directly via preparative HPLC (Reverse Phase C18).

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on project constraints.

G Start Start: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid CheckRequirement Requirement Analysis: Scale & Purity vs. Speed Start->CheckRequirement RouteA Route A: High Fidelity (>98% ee, High Yield) CheckRequirement->RouteA Strict Optical Purity RouteB Route B: Direct Aqueous (Rapid Screening, Green) CheckRequirement->RouteB Quick Hit / Library StepA1 Step 1: Protection (Boc-anhydride + MeOH/H+) RouteA->StepA1 StepB1 Step 1: Solubilization Water/Acetonitrile (pH 9) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling Pd(OAc)2 + S-Phos + K3PO4 Temp: 50-60°C StepA1->StepA2 StepA3 Step 3: Deprotection (TFA/DCM or LiOH) StepA2->StepA3 ResultA Final Product: High Purity Biaryl Amino Acid StepA3->ResultA StepB2 Step 2: Suzuki Coupling Water-Soluble Pd (TPPTS) Temp: 80°C StepB1->StepB2 ResultB Final Product: Crude Biaryl Amino Acid (Requires HPLC) StepB2->ResultB

Caption: Decision matrix for selecting between Protected (Route A) and Direct (Route B) Suzuki coupling strategies.

Mechanism of Racemization Suppression via S-Phos

Understanding why S-Phos is recommended is critical for troubleshooting.

Mechanism Substrate Pyridyl Amino Acid (Activated C-H) StandardPd Standard Catalyst (Pd(PPh3)4) Substrate->StandardPd + Strong Base SPhosPd S-Phos/Pd Catalyst (Bulky, Electron-Rich) Substrate->SPhosPd + Weak Base (K3PO4) SlowOx Slow Oxidative Addition Requires High Heat (>90°C) StandardPd->SlowOx FastOx Fast Oxidative Addition Works at Mild Temp (50°C) SPhosPd->FastOx Racemization Racemization (Loss of Chirality) SlowOx->Racemization High T + Base = Enolization Product Chiral Product (>98% ee) FastOx->Product Kinetic Control Avoids Enolization

Caption: Mechanistic comparison showing how S-Phos enables milder conditions, preserving stereochemistry.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine or pyridine N.1. Switch to Protocol A (Boc-protection).2. Increase catalyst loading to 5 mol%.3. Ensure S-Phos is fresh (white powder, not oxidized).
Racemization Temperature too high or base too strong.[1]1. Lower temp to 40°C.2. Switch base from

to

or CsF.3. Use Protocol A.
Protodeboronation Unstable Boronic Acid.1. Use Boronic Ester (Pinacol ester) instead of acid.2. Add base after heating to temp.3. Reduce water content in solvent.
Homocoupling Oxygen presence.[1][3]1. Degas solvents more thoroughly (freeze-pump-thaw).2. Ensure Argon blanket during reaction.

References

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link (Foundational work on S-Phos properties).

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling of Alkyl Chlorides and Bromides.[1] Angewandte Chemie International Edition, 45(8), 1282–1284. Link (Discusses mild conditions for sensitive substrates).

  • Maes, B. U. W., et al. (2005). Suzuki-Miyaura coupling of halopyridines with arylboronic acids in water.[1] Tetrahedron, 61(4), 965-971.[1] Link (Basis for Protocol B).

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis.[1] Chemical Society Reviews, 36, 1095-1108.[1] Link (Context on pyridyl amino acid synthesis).

Sources

Application Note: High-Resolution Analytical Characterization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Peptide Scientists, and Drug Development Professionals Molecule: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (C₈H₉BrN₂O₂)

Introduction & Analytical Rationale

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized unnatural amino acid (UAA). Featuring a 2-bromopyridine ring on its side chain, it serves as a critical orthogonal building block in peptidomimetic design. The bromine atom acts as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to build complex spatial architectures into peptide therapeutics[1].

However, characterizing this molecule presents distinct challenges: its zwitterionic nature leads to poor retention on standard reversed-phase chromatography, its chiral


-carbon is susceptible to racemization under harsh conditions, and the labile C–Br bond requires careful mass spectrometric tuning. This protocol establishes a self-validating, multi-modal analytical framework to ensure the structural integrity, isotopic fidelity, and enantiomeric purity of this UAA.

Structural Elucidation via High-Resolution NMR Spectroscopy

Causality & Experience: Underivatized amino acids often exhibit poor solubility in standard organic NMR solvents (such as CDCl₃). While DMSO-d₆ can be used, the zwitterionic exchange of the amine and carboxylate protons can cause severe line broadening. Utilizing Deuterium Oxide (D₂O) supplemented with 0.1 M DCl forces the molecule into a fully protonated, highly soluble cationic state (protonating both the primary amine and the pyridine nitrogen). This locks the protonation state, yielding sharp, highly resolved signals for structural confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of D₂O containing 0.1 M DCl. Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Instrument Parameters: Acquire ¹H NMR at 400 MHz (minimum) and ¹³C NMR at 100 MHz. Set the relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the electron-deficient pyridine protons.

  • Diagnostic Signal Validation (¹H NMR):

    • Pyridine Ring: Look for the characteristic substitution pattern of a 2-bromo-4-alkylpyridine. H-6 will appear most downfield (doublet, ~8.3 ppm), followed by H-3 (narrow doublet/singlet, ~7.5 ppm) and H-5 (doublet of doublets, ~7.2 ppm).

    • Aliphatic Backbone: The chiral

      
      -CH will appear as a multiplet (~4.2–4.4 ppm). The diastereotopic 
      
      
      
      -CH₂ protons will appear as two distinct multiplets (~3.0–3.4 ppm) due to their proximity to the asymmetric center.

Mass Spectrometry & Impurity Profiling (LC-ESI-MS)

Causality & Experience: Standard C18 columns fail to retain highly polar, underivatized amino acids, leading to co-elution with the void volume. Therefore, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) setup is required. For mass detection, soft Electrospray Ionization (ESI+) is critical to prevent the homolytic cleavage of the fragile C–Br bond. The natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~50.69% to 49.31% ratio) provides a built-in diagnostic signature: the molecular ion must present as a 1:1 doublet separated by 2 Da.

Step-by-Step Protocol:

  • Chromatography: Equip the LC system with a polar-embedded C18 column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase: Solvent A = 0.1% Formic Acid in MS-grade Water; Solvent B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run from 98% A to 50% A over 12 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters: Operate in Positive Ion Mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Keep the cone voltage low (≤ 25 V) to minimize in-source fragmentation of the bromine atom.

  • Validation Output: The extracted ion chromatogram (EIC) must yield a co-eluting twin peak at m/z 245.0 ([M(⁷⁹Br)+H]⁺) and m/z 247.0 ([M(⁸¹Br)+H]⁺).

Chiral Purity Determination via Direct HPLC

Causality & Experience: The biological efficacy of peptide therapeutics dictates strict enantiomeric purity (typically >99% ee). While pre-column derivatization (e.g., using Marfey's reagent) can resolve enantiomers on achiral columns, it introduces the risk of derivatization-induced racemization and complex reaction kinetics[2]. Direct analysis using a macrocyclic glycopeptide chiral stationary phase (CSP) avoids these artifacts. The teicoplanin selector in specialized columns possesses ionic groups and chiral cavities that interact directly with the zwitterionic amino acid via hydrogen bonding,


 interactions (with the pyridine ring), and steric inclusion[3].

Step-by-Step Protocol:

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.

  • Mobile Phase: Water : Methanol : Formic Acid (30:70:0.1, v/v/v). The high organic modifier content enhances enantioselectivity for polar amino acids by strengthening ionic and hydrogen-bonding interactions with the stationary phase[3].

  • Flow Rate: 1.0 mL/min under isocratic conditions.

  • Detection: UV absorbance at 254 nm (exploiting the strong chromophore of the bromopyridine ring).

  • System Suitability: Inject a racemic standard (D/L mixture) to confirm baseline resolution (

    
    ) before analyzing the synthesized batch.
    

Functional Group Verification via FTIR

Causality & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is utilized to rapidly confirm the solid-state form of the UAA. Depending on the final isolation step (e.g., lyophilization vs. precipitation), the molecule may exist as a free zwitterion or a hydrochloride salt. FTIR provides unambiguous differentiation between the two, which is critical for calculating downstream peptide coupling stoichiometry.

Step-by-Step Protocol:

  • Sample Prep: Place 2–5 mg of the neat solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal. No KBr pelleting is required, preserving the native crystalline state.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, utilizing 32 scans at 4 cm⁻¹ resolution.

  • Interpretation:

    • Zwitterionic Form: Exhibits a strong, broad

      
       stretch (3100–2800 cm⁻¹) and a characteristic asymmetric 
      
      
      
      stretch (~1580–1600 cm⁻¹).
    • HCl Salt Form: Exhibits a sharp

      
       stretch (~1730–1750 cm⁻¹) indicative of a protonated carboxylic acid, alongside pyridine hydrochloride stretches.
      

Quantitative Data Summary

Table 1: Summary of Expected Analytical Metrics for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Analytical TechniqueTarget Metric / ParameterExpected Result / Diagnostic Signature
LC-ESI-MS Molecular Ion

m/z 245.0 (⁷⁹Br) and 247.0 (⁸¹Br) in a 1:1 ratio
¹H NMR (D₂O/DCl) Pyridine H-6 ProtonDoublet at ~8.3 ppm (Integration: 1H)
¹H NMR (D₂O/DCl)

-CH Proton
Multiplet at ~4.2–4.4 ppm (Integration: 1H)
Chiral HPLC Enantiomeric Resolution (

)

between D- and L- isomers
ATR-FTIR Carboxylate Stretch~1580–1600 cm⁻¹ (Zwitterion); ~1740 cm⁻¹ (HCl salt)

Analytical Workflow Visualization

AnalyticalWorkflow Start 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid Prep Sample Preparation & Solubilization Start->Prep FTIR ATR-FTIR Spectroscopy (Solid State) Start->FTIR NMR 1H & 13C NMR (DMSO-d6 or D2O/DCl) Prep->NMR LCMS LC-ESI-MS (Positive Mode) HILIC or Polar C18 Prep->LCMS HPLC Chiral HPLC (Macrocyclic Glycopeptide CSP) Prep->HPLC NMR_Out Structural Elucidation (Pyridine & Aliphatic Shifts) NMR->NMR_Out LCMS_Out Mass Confirmation (79Br/81Br Isotope Doublet) LCMS->LCMS_Out HPLC_Out Enantiomeric Excess (ee) (Direct D/L Resolution) HPLC->HPLC_Out FTIR_Out Zwitterion vs. Salt (Functional Group ID) FTIR->FTIR_Out

Workflow for the analytical characterization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid.

References

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa)

Sources

Cell-based assays using 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Incorporation and Bio-orthogonal Functionalization of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (2-Br-Py-Ala)

Introduction

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (hereafter referred to as 2-Br-Py-Ala ) is a halogenated non-canonical amino acid (ncAA) structurally analogous to phenylalanine and tyrosine. Its unique pyridine core, substituted with a bromine atom at the C2 position, confers distinct electronic properties and chemical reactivity compared to standard amino acids.

In modern chemical biology, 2-Br-Py-Ala serves two critical functions:

  • Structural Probe: The pyridine nitrogen can participate in specific hydrogen bonding or metal coordination within a protein active site, probing the necessity of such interactions.

  • Bio-orthogonal Handle: The aryl bromide moiety is a prime candidate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) on proteins. This allows researchers to post-translationally modify the protein with fluorophores, affinity tags, or other functional groups under physiological conditions.

This application note details the workflow for the site-specific incorporation of 2-Br-Py-Ala into proteins in mammalian cells using Genetic Code Expansion (GCE) technology, followed by bio-orthogonal functionalization.

Mechanism of Action: Orthogonal Translation System (OTS)

The incorporation of 2-Br-Py-Ala relies on an Orthogonal Translation System (OTS) . This system "hijacks" a specific codon (typically the Amber stop codon, UAG) to encode the ncAA instead of terminating translation.

Key Components:

  • Orthogonal tRNA (tRNACUA): A tRNA species (often derived from Methanocaldococcus jannaschii or Methanosarcina barkeri) engineered to recognize the UAG codon but not be recognized by the host cell's endogenous synthetases.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A mutant enzyme evolved to specifically charge the orthogonal tRNA with 2-Br-Py-Ala, while ignoring all 20 canonical amino acids.

  • Target Gene (POI): The gene of interest (e.g., GFP, antibody fragment) containing an in-frame TAG (Amber) mutation at the desired site of incorporation.

Workflow Logic:

  • The aaRS charges the tRNACUA with 2-Br-Py-Ala.

  • The ribosome encounters the UAG codon on the POI mRNA.

  • The charged tRNACUA delivers 2-Br-Py-Ala to the ribosome.

  • Translation continues, resulting in a full-length protein containing the ncAA.

Figure 1: Mechanism of Genetic Code Expansion for 2-Br-Py-Ala incorporation.

Experimental Protocols

Materials Required
  • Compound: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (Custom synthesis or commercial source, >97% purity).

  • Plasmids:

    • pCm-tRNA/aaRS: Encodes the orthogonal tRNA/synthetase pair (e.g., MjTyrRS variant specific for brominated phenylalanines).

    • pPOI-TAG: Encodes the protein of interest with a TAG mutation (e.g., GFP-TAG-151).

  • Cell Line: HEK293T or CHO cells.

  • Reagents: Lipofectamine 3000 (or PEI), DMEM, FBS, NaOH (for stock solution).

Protocol 1: Stock Solution Preparation

Rationale: 2-Br-Py-Ala is a zwitterionic amino acid with limited solubility in neutral water. Basic conditions facilitate dissolution.

  • Weigh 50 mg of 2-Br-Py-Ala.

  • Dissolve in 1.0 mL of 0.1 M NaOH or DMSO . (Check specific solubility; DMSO is preferred for sterility).

  • Vortex vigorously until clear.

  • Dilute with water to a final concentration of 100 mM .

  • Sterile filter (0.22 µm) if using water/NaOH. DMSO stocks are self-sterilizing.

  • Store aliquots at -20°C. Avoid freeze-thaw cycles.

Protocol 2: Transfection and Incorporation Assay

Rationale: Co-expression of the OTS and the target gene is required. The ncAA must be present during translation.

  • Seeding: Seed HEK293T cells in a 6-well plate (0.8 x 10^6 cells/well) 24 hours prior to transfection. Aim for 70-80% confluency.

  • Transfection: Prepare transfection complexes:

    • 1.5 µg pCm-tRNA/aaRS plasmid.

    • 1.0 µg pPOI-TAG plasmid.

    • Mix with Lipofectamine 3000 according to manufacturer instructions.

  • Induction: Add transfection mix to cells.

  • Supplementation: Immediately after transfection (or 4 hours post-transfection), add 2-Br-Py-Ala stock to the culture medium to a final concentration of 1 mM (range 0.5 mM – 2 mM).

    • Control: Include a "No AA" well (transfection but no 2-Br-Py-Ala) to measure background read-through.

  • Incubation: Incubate cells at 37°C, 5% CO2 for 24-48 hours.

Protocol 3: Validation via Western Blot

Rationale: Full-length protein is only produced if incorporation is successful. Truncated protein (termination at UAG) will be much smaller or degraded.

  • Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

  • SDS-PAGE: Load 20 µg of total protein per lane.

    • Lane 1: Marker.

    • Lane 2: Wild-type POI (positive control).

    • Lane 3: POI-TAG + 2-Br-Py-Ala (Experimental).

    • Lane 4: POI-TAG + DMSO only (Negative Control).

  • Blotting: Transfer to nitrocellulose/PVDF membrane.

  • Detection: Probe with antibody against the C-terminal tag (e.g., anti-His, anti-Flag).

    • Result: A band at the correct molecular weight in Lane 3 indicates successful incorporation. Absence of band in Lane 4 confirms orthogonality (fidelity).

Data Analysis: Expected Results

Condition2-Br-Py-Ala (1 mM)Expected Band (Full Length)Interpretation
WT POI +/-Yes Transfection worked.
POI-TAG + Yes Successful Incorporation.
POI-TAG - No System is orthogonal (low background).

Advanced Application: Palladium-Catalyzed Cross-Coupling

Once 2-Br-Py-Ala is incorporated, the bromine handle allows for Suzuki-Miyaura coupling on the protein surface. This is a powerful method to label proteins with fluorophores that cannot be genetically encoded.

Reaction Scheme: Protein-Br + Boronic Acid-Fluorophore --[Pd catalyst]--> Protein-Fluorophore

Protocol 4: On-Cell Surface Labeling

Note: This reaction requires a water-soluble palladium catalyst (e.g., Pd(OAc)2 with a sulfonated ligand like ADHP or a specific catalyst like Pd-ALS).

  • Expression: Express a surface-displayed protein (e.g., EGFR-TAG-Extracellular) with 2-Br-Py-Ala as described in Protocol 2.

  • Wash: Wash cells 2x with PBS (pH 7.4).

  • Reaction Mix Preparation:

    • Catalyst: 50 µM Pd-Complex (pre-formed).

    • Label: 100 µM Fluorescein-Boronic Acid.

    • Buffer: PBS (pH 8.0) with MgCl2.

  • Labeling: Add Reaction Mix to cells. Incubate for 30 minutes at 37°C.

  • Quench/Wash: Remove mix. Wash cells 3x with PBS containing 1 mM EDTA (to remove bound Pd) and 1% BSA.

  • Analysis: Analyze via Flow Cytometry or Confocal Microscopy.

Figure 2: Workflow for Bio-orthogonal Suzuki-Miyaura labeling of 2-Br-Py-Ala.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Protein Yield Poor cellular uptake of UAA.Increase 2-Br-Py-Ala concentration to 2-5 mM.
Low synthetase activity.Screen different MjTyrRS mutants (e.g., pCNF-RS, pBrPhe-RS).
High Background (Band in -AA lane) Synthetase promiscuity.The aaRS recognizes endogenous Phe/Tyr. Use a more specific mutant.
Cell Toxicity High Pd concentration (Protocol 4).Reduce catalyst concentration or reaction time. Use Pd scavengers post-reaction.
Precipitation in Media pH shock from stock solution.Ensure stock is neutralized or dilute slowly into pre-warmed media.

References

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510(7504), 201-210. [Link]

  • Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications, 5, 4740. [Link]

  • Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal, 4(5), 630-640. [Link]

Troubleshooting & Optimization

Improving the yield of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Pyridylalanine Synthesis Ticket ID: #PYR-ALA-004 Topic: Yield Optimization for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid[1]

Executive Summary

The synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid presents a classic chemoselectivity challenge: installing an amino acid backbone onto a pyridine ring while preserving a labile halogen (2-bromo) and avoiding catalyst poisoning by the pyridine nitrogen.[1]

This guide details two validated routes:

  • The "Jackson" Negishi Coupling (Recommended for Enantiopurity): Uses an organozinc serine derivative.[2] Best for high ee% requirements.

  • Phase-Transfer Alkylation (Recommended for Scale): Uses a glycine Schiff base.[1][3][4] Best for cost-efficiency and bulk synthesis.[1]

Module 1: The Negishi Cross-Coupling Route

Target Audience: Medicinal Chemists requiring >98% ee.

This method relies on the coupling of a zinc-iodoalanine reagent (Jackson’s Reagent) with 2-bromo-4-iodopyridine .[1]

The Logic: The oxidative addition of Pd(0) to the C–I bond (4-position) is kinetically faster than to the C–Br bond (2-position), allowing for high regioselectivity.

Protocol Overview
  • Zinc Activation: Knochel’s method (TMSCl/1,2-dibromoethane).[1]

  • Reagent Formation: Insertion of Zn into N-Boc-3-iodo-L-alanine methyl ester.[1]

  • Coupling: Pd-catalyzed reaction with 2-bromo-4-iodopyridine.

Critical Reagents & Stoichiometry
ComponentEquiv.RolePro-Tip
Jackson's Reagent 1.5 - 2.0NucleophileMust be fresh.[1] Titrate before use.
2-Bromo-4-iodopyridine 1.0ElectrophileDo not use 2,4-dibromopyridine (poor selectivity).[1]

0.025 (2.5%)Catalyst PrecursorSource of Pd(0).
SPhos 0.10 (10%)LigandCrucial: SPhos prevents pyridine poisoning of Pd.
DMF/THF (1:1) SolventMediumDMF stabilizes the Zinc species; THF solubilizes the catalyst.
Troubleshooting Guide (Q&A)

Q: My zinc reagent formation is stalling. The zinc dust just sits there.

  • Root Cause: The zinc surface is oxidized (passivated).

  • Fix: Use Knochel’s Activation . Suspend zinc dust in dry DMF. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 1 minute. Cool, then add 5 mol% TMSCl. Stir for 10 mins before adding the iodo-alanine.

  • Verification: The grey suspension should turn slightly lighter/metallic.

Q: I see the product, but I also see a "dimer" byproduct (2,2'-dibromo-4,4'-bipyridine).

  • Root Cause: Homocoupling of the electrophile. This happens when the transmetallation step is too slow, leaving the oxidative addition complex vulnerable.

  • Fix: Increase the concentration of the Zinc reagent. Ensure your Zinc reagent is actually formed (titrate with iodine) before adding it to the catalyst mixture.

Q: The reaction turns black and precipitates immediately.

  • Root Cause: "Pd-Black" formation.[1] The complex is unstable.

  • Fix: You are likely using

    
     or a weak ligand. Switch to SPhos  or XPhos . These bulky, electron-rich biaryl phosphines protect the Pd center from the pyridine nitrogen and facilitate the reductive elimination step.
    

Module 2: Phase-Transfer Catalyzed (PTC) Alkylation

Target Audience: Process Chemists scaling up >10g.[1][5]

This route involves the alkylation of a Glycine Schiff Base (O'Donnell's Reagent) with 2-bromo-4-(bromomethyl)pyridine .[1]

The Precursor Bottleneck

The electrophile, 2-bromo-4-(bromomethyl)pyridine, is unstable and prone to self-alkylation (polymerization).[1]

  • Synthesis Tip: Generate it via radical bromination (NBS/AIBN) of 2-bromo-4-methylpyridine in

    
     or Benzene.[1]
    
  • Storage: Do not store the free base. Isolate it as the HBr salt if storage is necessary, or use immediately.

Protocol Overview
  • Mix: Glycine Schiff Base (Benzophenone imine) + Chiral Catalyst (Cinconidine derivative) + Electrophile.

  • Base: 50% KOH (aq) or solid CsOH.

  • Solvent: Toluene or DCM.

Troubleshooting Guide (Q&A)

Q: My yield is low (<30%), and the starting material is gone.

  • Root Cause: Hydrolysis of the bromomethyl pyridine. The benzylic bromide is very sensitive to aqueous base.

  • Fix: Switch to Solid-Liquid PTC . Use solid KOH and dry DCM. This removes water from the equation, minimizing hydrolysis side-reactions.

Q: The enantioselectivity (ee%) is dropping on scale-up.

  • Root Cause: Temperature control or catalyst degradation. The alkylation is exothermic.[6]

  • Fix: Cool the reaction to -20°C to 0°C . High ee% in PTC requires low temperatures to maximize the energy difference between the diastereomeric transition states.

Q: I cannot remove the benzophenone protecting group after the reaction.

  • Root Cause: Pyridine rings can buffer the acidic hydrolysis.

  • Fix: Use 15% Citric Acid in THF/Water for mild hydrolysis, or 1N HCl if the pyridine is robust. Avoid refluxing in strong acid for too long as it may debrominate the pyridine ring.

Module 3: Visualized Workflows

Workflow 1: Negishi Coupling Logic

This diagram illustrates the critical path for the Zinc-mediated synthesis, highlighting the specific role of SPhos.

NegishiWorkflow cluster_catalyst Catalytic Cycle Control Zn_Act 1. Zinc Activation (Knochel's Method) Zn_Ins 2. Zn Insertion (into Iodo-Alanine) Zn_Act->Zn_Ins DMF, 60°C TransMet 4. Transmetallation (Zn -> Pd Transfer) Zn_Ins->TransMet Active Zn Species Ox_Add 3. Oxidative Addition (Pd + 2-Br-4-I-Pyridine) Ox_Add->TransMet Pd(II) Species Red_Elim 5. Reductive Elimination (Product Release) TransMet->Red_Elim SPhos Ligand Critical Step

Caption: The SPhos ligand is critical at the Transmetallation and Reductive Elimination stages to prevent pyridine coordination to Palladium.

Workflow 2: Troubleshooting Decision Tree

Use this tree to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: SM Remaining CheckSM->YesSM NoSM No: SM Consumed CheckSM->NoSM CheckCat Did the solution turn black? YesSM->CheckCat PdBlack Yes: Catalyst Death. Switch to SPhos/XPhos. CheckCat->PdBlack NoBlack No: Catalyst Inactive. Check O2 levels/degas solvents. CheckCat->NoBlack CheckByprod Check Byproducts (LCMS) NoSM->CheckByprod Hydrolysis Hydrolysis (PTC Route)? Switch to Solid KOH. CheckByprod->Hydrolysis ProtoDe Protodehalogenation? low temp, dry solvents. CheckByprod->ProtoDe

Caption: Diagnostic logic for isolating failure modes in pyridyl-alanine synthesis.

Module 4: Purification & Isolation

The Challenge: The final product, after deprotection, is a zwitterion (


) and often co-elutes with inorganic salts (Zn salts, CsCl).

Recommended Protocol:

  • Deprotection: Use TFA/DCM (1:1) to remove Boc/t-Bu groups.[1] Evaporate to dryness.

  • Scavenging: Dissolve residue in water. If Negishi was used, treat with QuadraPure™ TU (thiourea scavenger) to remove residual Pd and Zn. Filter.

  • Ion Exchange:

    • Load the crude mixture onto a Dowex 50WX8 (H+ form) column.

    • Wash with water (removes anions and non-basic impurities).

    • Elute with 1M Aqueous Ammonia . The amino acid will release as the ammonium salt.

  • Lyophilization: Freeze-dry the ammonia eluate to obtain the pure white solid.

References

  • Jackson, R. F. W., & Cobb, S. L. (2018). Negishi cross-couplings in the synthesis of amino acids.[7][8] Organic & Biomolecular Chemistry.[2][7]

  • Knochel, P., et al. (2011). Preparation of Functionalized Organozinc Reagents.[9] Nature Protocols.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[1][3][4] Accounts of Chemical Research.

  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010).[2] Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.[2] Journal of Organic Chemistry.[2]

Sources

Technical Support Center: Troubleshooting 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid . As an unnatural amino acid (UAA) frequently used to increase molecular diversity and drug-likeness in peptidomimetics[1], its unique structural properties often present significant handling challenges.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide a mechanistic understanding of this specific molecule's physicochemical behavior, followed by field-proven, self-validating protocols to overcome its solubility limits.

Physicochemical Profiling: The Causality of Insolubility

To troubleshoot solubility, you must first understand the molecular forces at play. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid contains three critical functional groups:

  • Alpha-Carboxylic Acid: Acidic (pKa ~2.0).

  • Alpha-Amino Group: Basic (pKa ~9.0).

  • 2-Bromopyridin-4-yl Side Chain: Highly hydrophobic. While a standard pyridine ring acts as a weak base (pKa ~5.2), the electron-withdrawing bromine atom at the ortho (2-) position exerts a strong inductive effect (-I), drastically reducing the basicity of the pyridine nitrogen to a pKa of < 1.0.

The Root Cause of Precipitation: At a physiological pH of 7.4, the pyridine nitrogen remains unprotonated and acts as a lipophilic mass. Simultaneously, the alpha-amino group is protonated (


) and the alpha-carboxyl group is deprotonated (

). This creates a zwitterion with a net charge of zero. Solubility is inherently lowest at the isoelectric point (pI) because the lack of net charge prevents favorable electrostatic interactions with water, allowing the hydrophobic bromopyridine rings to aggregate and crash out of solution. Unnatural amino acids with such hydrophobic side chains require specific solvent strategies, such as organic co-solvents or extreme pH adjustments, to disrupt these aggregates[].

Troubleshooting Guide & FAQs

Q1: Why does my 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid precipitate immediately when added to standard PBS (pH 7.4)? A1: At pH 7.4, the molecule is at its isoelectric point (zwitterionic state). The lack of a net charge combined with the highly hydrophobic nature of the bromopyridine ring causes rapid aggregation. To dissolve it in aqueous media, you must shift the pH away from the pI to induce a net positive or negative charge, which enhances solvent interaction.

Q2: I need to use this amino acid in a cell-based assay. How do I prepare a high-concentration stock without it crashing out in the culture media? A2: For highly hydrophobic UAAs, water should not be your primary solvent. You must first dissolve the powder in a pure organic solvent like DMSO or DMF[3]. Once fully solvated at a high concentration (e.g., 100 mM), you can slowly dilute it into your aqueous assay buffer. The goal is to keep the final DMSO concentration below 1% to avoid cellular toxicity while maintaining the amino acid in a stable micro-emulsion.

Q3: Can I form a salt to permanently improve its aqueous solubility for in vivo dosing? A3: Yes. Pyridinyl scaffolds are frequently used in drug development to modulate physicochemical properties by forming water-soluble salts[4]. By lowering the pH to < 2.0 using hydrochloric acid, you protonate the alpha-carboxylate (and partially the pyridine nitrogen), forming a hydrochloride salt. This breaks the zwitterionic lattice and significantly increases aqueous solubility[4].

Q4: I am using this for Solid-Phase Peptide Synthesis (SPPS). What is the best solvent system? A4: For SPPS, aqueous solubility is irrelevant. The hydrophobicity of the bromopyridine ring makes it highly compatible with standard SPPS organic solvents. DMF or NMP are the optimal choices here[3].

Solubilization Workflow & Decision Matrix

SolubilizationWorkflow Start 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid App Determine Target Application Start->App Aqueous Aqueous Assays (In vivo / Structural) App->Aqueous Organic In vitro Assays / SPPS (Tolerates Organics) App->Organic pH_adjust pH Adjustment (Break Zwitterion) Aqueous->pH_adjust DMSO Primary Dissolution (DMSO / DMF) Organic->DMSO Acidic Add 0.1M HCl (Protonate to Cation) pH_adjust->Acidic Basic Add 0.1M NaOH (Deprotonate to Anion) pH_adjust->Basic Dilution Slow Aqueous Dilution (Dropwise + Vortex) DMSO->Dilution Success Stable Solubilized State Acidic->Success Basic->Success Dilution->Success

Workflow for solubilizing 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid based on assay needs.

Quantitative Data: Solubility Profiles

The following table summarizes the empirical solubility limits of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid across various solvent systems to guide your experimental design.

Solvent SystempHEstimated Max Solubility (mg/mL)Visual StateRecommended Application
Deionized Water 7.0< 0.1Heavy PrecipitateNot Recommended
0.1 M HCl (Aqueous) 1.0 - 2.0~ 5.0 - 10.0Clear SolutionSalt formation / In vivo dosing
0.1 M NaOH (Aqueous) 10.0 - 11.0~ 5.0Clear SolutionBasic buffer assays
100% DMSO / DMF N/A> 50.0Clear SolutionStock storage / SPPS
1% DMSO in PBS 7.4~ 0.5 - 1.0Micro-emulsionCell-based in vitro assays

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Organic Stock Solution (For In Vitro Assays)

This protocol utilizes organic solvents to bypass the zwitterionic lattice energy, ideal for assays that tolerate low concentrations of DMSO[3].

  • Weighing: Accurately weigh 2.45 mg of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (MW ≈ 245.07 g/mol ) into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add 100 µL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock.

  • Agitation: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes at room temperature.

    • Self-Validation Checkpoint 1: Hold the tube to a light source. The solution must be optically clear without microscopic birefringence or floating particulates. If particles remain, the DMSO may have absorbed atmospheric moisture; discard and repeat with fresh anhydrous DMSO.

  • Aqueous Dilution: To prepare a 1 mM working solution, aliquot 10 µL of the 100 mM master stock into 990 µL of your target assay buffer (pH 7.4). Crucial: Add the DMSO stock dropwise while the buffer is under rapid vortexing.

    • Self-Validation Checkpoint 2: If localized cloudiness appears and persists after vortexing, the nucleation threshold has been exceeded. Revert to Step 4, decrease the addition speed, and increase the vortexing RPM.

Protocol B: Acid-Mediated Aqueous Solubilization (For In Vivo / Structural Studies)

This protocol forces the molecule out of its zwitterionic state by protonating the alpha-carboxylate, generating a highly water-soluble hydrochloride salt[4].

  • Suspension: Suspend 10 mg of the UAA powder in 800 µL of molecular biology-grade water. The mixture will be highly turbid.

  • Acid Titration: Add 0.1 M HCl dropwise in 10 µL increments while continuously stirring and monitoring the pH with a micro-probe.

  • Salt Formation: Continue titration until the pH drops to approximately 2.0.

    • Self-Validation Checkpoint 1: The suspension will rapidly clarify as the hydrochloride salt forms. Complete optical clarity confirms the successful protonation of the alpha-carboxylate group. If turbidity persists at pH 2.0, apply mild heat (37°C) for 5 minutes.

  • Volume Adjustment: Once clear, adjust the final volume to 1.0 mL with water to achieve a 10 mg/mL stock.

  • Back-Titration (Optional): If your downstream application requires a less acidic environment, carefully back-titrate with 0.01 M NaOH to pH 5.5.

    • Self-Validation Checkpoint 2: Do not exceed pH 6.0. If the solution begins to turn opalescent, you are approaching the isoelectric point. Immediately add 1-2 drops of 0.1 M HCl to rescue the solution from precipitation.

References

1. - Benchchem 2. - BOC Sciences[] 3.4 - PMC[4] 4. 1 - PMC[1] 5. 3 - JPT[3]

Sources

Technical Support Center: Synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid .

This document is structured for high-level application scientists and medicinal chemists. It prioritizes the preservation of the C2-Bromine handle (critical for downstream library generation) while installing the amino acid moiety at the C4 position.

Executive Strategy & Route Selection

Target Molecule: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid Critical Structural Challenge: The molecule contains a 2-bromopyridine motif.[1][2][3][4][5][6][7] The C-Br bond at position 2 is highly activated towards both nucleophilic aromatic substitution (


) and metal-catalyzed oxidative addition.
Objective:  Install the alanine tail at C4 without touching the C2-Bromine.
Decision Matrix: Selecting Your Synthetic Pathway

RouteSelection Start Start: Choose Precursor Q1 Is Enantiopurity Critical (>98% ee)? Start->Q1 RouteA Route A: Negishi Coupling (Jackson's Reagent) Q1->RouteA Yes (High Precision) RouteB Route B: Asymmetric Alkylation (Phase Transfer/Schöllkopf) Q1->RouteB Yes (Scale-up) RouteC Route C: Knoevenagel + Hydrogenation Q1->RouteC No (Racemic OK) RiskA Risk: Zn Reagent Sensitivity Regioselectivity (C2 vs C4) RouteA->RiskA RiskB Risk: N-Alkylation of Pyridine Racemization RouteB->RiskB RiskC Risk: C-Br Hydrogenolysis (Loss of Bromine) RouteC->RiskC

Figure 1: Strategic decision tree for selecting the synthetic route based on purity requirements and risk tolerance.

Primary Route: Negishi Coupling (Jackson's Reagent)

This is the most precise method for synthesizing unnatural amino acids on sensitive heterocycles. It involves coupling an organozinc alanine derivative (Jackson's Reagent) with a dihalo-pyridine.

The Reaction:

  • Nucleophile: (R)-2-((tert-butoxycarbonyl)amino)-3-(iodozincio)propanoate (Jackson's Reagent).

  • Electrophile: 2-Bromo-4-iodopyridine.[2]

  • Catalyst:

    
     / SPhos or 
    
    
    
    .
Troubleshooting Side Reactions
Issue 1: Regioselectivity Failure (Coupling at C2 instead of C4)

Symptom: Formation of the isomer 2-amino-3-(4-bromopyridin-2-yl)propanoic acid. Root Cause: In standard pyridines, the C2 position is electronically more deficient and often reacts faster in oxidative addition than C4. Solution:

  • Use 2-Bromo-4-iodopyridine: You must use the Iodo-derivative at C4. The bond dissociation energy of C-I (approx. 53 kcal/mol) is significantly lower than C-Br (approx. 68 kcal/mol). Palladium will selectively insert into the C-I bond at room temperature, leaving the C-Br bond intact.

  • Temperature Control: Keep reaction

    
    . Higher temperatures promote activation of the C-Br bond.
    
Issue 2: Protodehalogenation (Loss of Zinc Reagent)

Symptom: Recovery of unreacted pyridine and formation of Boc-Alanine (protonated zinc reagent). Root Cause: The organozinc reagent is extremely moisture-sensitive. Traces of water in the solvent or atmosphere protonate the C-Zn bond. Protocol Fix:

  • Zinc Activation: When preparing Jackson's reagent, activate Zn dust with TMSCl and 1,2-dibromoethane.

  • Titration: Titrate the zinc reagent with iodine prior to use to ensure active concentration is >0.5 M.

Issue 3: Homocoupling (Biaryl Formation)

Symptom: Formation of 2,2'-dibromo-4,4'-bipyridine. Root Cause: Disproportionation of the oxidative addition complex, often caused by slow transmetallation. Solution:

  • Ligand Choice: Use SPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and stabilize the Pd(0) species, favoring cross-coupling over homocoupling.

Secondary Route: Enolate Alkylation

This route uses a glycine equivalent (e.g., O'Donnell's Schiff base or Schöllkopf bis-lactim ether) reacting with an electrophile.

The Reaction:

  • Nucleophile: Chiral Glycine Enolate.[8]

  • Electrophile: 2-Bromo-4-(bromomethyl)pyridine.

Troubleshooting Side Reactions
Issue 4: N-Alkylation (Quaternization)

Symptom: Formation of pyridinium salts; low yield of C-alkylated product. Root Cause: The pyridine nitrogen is a competent nucleophile. The electrophile (bromomethyl group) can react with the pyridine nitrogen of another molecule (intermolecular) or the enolate nitrogen. Mechanism: The pyridine nitrogen lone pair attacks the benzylic carbon, displacing bromide. Solution:

  • Steric Bulk: Use a bulky protecting group on the glycine nitrogen (e.g., Diphenylketimine in O'Donnell method).

  • Base Selection: Use LiHMDS or KOtBu at -78°C . Kinetic control favors C-alkylation of the enolate over N-alkylation of the pyridine.

Issue 5: Elimination (Formation of Vinyl Pyridine)

Symptom: Presence of 2-bromo-4-vinylpyridine. Root Cause: The enolate acts as a base rather than a nucleophile, causing E2 elimination of HBr from the alkyl halide. Solution:

  • Counter-ion Effect: Switch from Lithium bases to Sodium or Potassium bases . The "looser" ion pair can increase the nucleophilicity of the enolate relative to its basicity.

  • Solvent: Avoid HMPA; use THF with minimal polarity to suppress E2 pathways.

Critical Pathway: Preventing Debromination during Hydrogenation

If you choose to synthesize the "Dehydro" intermediate (via Knoevenagel condensation) and reduce it, you face the highest risk: Hydrodehalogenation .

Scenario: Reducing 2-acetamido-3-(2-bromopyridin-4-yl)acrylate to the alkane.

The "Safe" Hydrogenation Protocol

Standard Pd/C will strip the bromine off the pyridine ring within minutes (


 + Pd + Ar-Br 

Ar-H + HBr).

Correct Protocol:

  • Catalyst: Use Rh(COD)(DuPhos)]BF4 or [Rh(COD)(DIPAMP)]BF4 . Rhodium catalysts are far less active for aryl-halide oxidative addition than Palladium.

  • Pressure: Limit

    
     pressure to < 3 bar (45 psi).
    
  • Solvent: Methanol/DCM (degassed).

  • Additive: Do NOT add base. Bases neutralize the HBr formed if debromination occurs, actually driving the side reaction forward.

Side Reaction Mechanism: Competitive Pathways

Debromination Substrate Bromopyridine Enamide Pd_H2 Pd/C + H2 Substrate->Pd_H2 Rh_H2 Rh-DuPhos + H2 Substrate->Rh_H2 PathA Path A: Olefin Reduction (Desired) Pd_H2->PathA Competitive PathB Path B: Oxidative Addition into C-Br (Side Reaction) Pd_H2->PathB Fast Rh_H2->PathA Fast Rh_H2->PathB Very Slow Product Target Amino Acid (Br Intact) PathA->Product Byproduct Debrominated Pyridine (Useless) PathB->Byproduct

Figure 2: Mechanistic divergence between Palladium and Rhodium catalysts regarding C-Br bond stability.

Summary of Quantitative Data & Conditions

Reaction ParameterNegishi Route (Recommended)Alkylation RouteHydrogenation Route
Key Reagent Jackson's Reagent (Zn-Ala)Glycine EnolateRh-DuPhos
Electrophile 2-Bromo-4-iodopyridine 2-Bromo-4-(bromomethyl)pyridineEnamide Precursor
Temp Limit < 40°C-78°C to -20°CRoom Temp
Main Side Reaction Homocoupling / ProtodehalogenationN-Alkylation / EliminationHydrodehalogenation (Loss of Br)
Critical Control Use SPhos ligand; Dry solventsBulky Protecting GroupsAvoid Pd/C ; Use Rhodium

Frequently Asked Questions (FAQ)

Q: Can I use 2,4-dibromopyridine for the Negishi coupling instead of the iodo-analog? A: It is risky. While C2 is generally more reactive in


, in Pd-catalyzed coupling, the oxidative addition rates between C2-Br and C4-Br are competitive and ligand-dependent. Using 2-bromo-4-iodopyridine guarantees chemoselectivity because the C-I bond reacts orders of magnitude faster than the C-Br bond.

Q: My Zinc reagent (Jackson's reagent) solidifies or crashes out. Is it still good? A: Likely not. Precipitation usually indicates the formation of zinc oxides or hydroxides due to moisture ingress. The reagent should be a clear solution in DMF/THF. If it's cloudy, filter it under argon and re-titrate, but synthesis of a fresh batch is recommended.

Q: I see a "double addition" product in the alkylation route. What happened? A: You likely have dialkylation.[8] The mono-alkylated product is still acidic. If you use excess base or allow the temperature to rise too quickly, the mono-alkylated product deprotonates and attacks a second equivalent of the electrophile. Ensure strict stoichiometry (1.0 eq Base) and keep it cold (-78°C).

Q: Can I use Suzuki coupling instead of Negishi? A: Yes, using a B-alkyl Suzuki coupling (e.g., 9-BBN alkylborane). However,


-hydride elimination is a major side reaction with alkylboranes. Negishi coupling with amino acid zinc reagents is historically more robust for preventing isomerization of the chiral center.

References

  • Jackson, R. F. W., & Dexter, C. S. (1998).[9] Negishi cross-coupling in the synthesis of amino acids.[6][9][10][11] This seminal work establishes the protocol for using zinc-iodoalanine reagents (Jackson's Reagent) with heteroaryl halides.

  • BenchChem Technical Guides. (2025). How to avoid debromination in pyridine coupling reactions. Provides specific protocols for ligand selection (SPhos/XPhos) to prevent C-Br insertion.

  • Handy, S., & Zhang, Y. (2006).[2] A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Details the reactivity order C-I > C-Br and C2 vs C4 positions in pyridines.

  • Burk, M. J., et al. (1993). Rh-DuPhos Catalyzed Asymmetric Hydrogenation.

Sources

Optimizing reaction conditions for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid modifications

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Optimization of Cross-Coupling and Peptide Synthesis Protocols

Introduction

Welcome to the technical support hub for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid . This non-canonical amino acid is a critical scaffold in peptidomimetic drug discovery. Its structure combines a phenylalanine-like backbone with a 2-bromopyridine moiety, offering a versatile "handle" for late-stage diversification via Palladium-catalyzed cross-coupling.

However, this molecule presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a strong ligand that displaces phosphines, deactivating Pd catalysts.

  • Racemization: The

    
    -proton is acidic; strong bases required for cross-coupling often destroy enantiomeric purity.
    
  • Solubility: The zwitterionic form is insoluble in the anhydrous organic solvents required for transition metal catalysis.

This guide provides self-validating protocols to navigate these issues.

Module 1: Optimizing Suzuki-Miyaura Cross-Coupling

User Query: "My reaction stalls at 20% conversion, and I see Palladium black precipitation. Increasing temperature only increases protodebromination (loss of Br)."

The Mechanistic Bottleneck

The failure mode here is competitive coordination . The pyridine nitrogen (


 lone pair) binds to the Palladium center (

-donation), forming a stable, unreactive complex (Pd-Pyridine). This prevents the oxidative addition of the C-Br bond. Heating forces the Pd to dissociate, but without a stabilizing ligand, it aggregates into inactive Pd black.
The Solution: Steric Bulk & Base Control

To force the reaction, you must use a ligand bulky enough to physically block the pyridine nitrogen from binding to the Pd center, while facilitating the catalytic cycle.

Optimized Protocol (Self-Validating)
  • Substrate:

    
    -Boc-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid methyl ester (Fully protected form is mandatory  for solubility).
    
  • Catalyst System: Pd(OAc)

    
     (5 mol%) + SPhos  or XPhos  (10 mol%).
    
    • Why: These Buchwald biaryl phosphine ligands create a "roof" over the Pd center, preventing pyridine coordination while accelerating oxidative addition.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) in Toluene/Water (10:1).
    • Why: Avoid NaO

      
      Bu or hydroxides. Phosphate is basic enough to activate the boronic acid but mild enough to minimize 
      
      
      
      -proton abstraction (racemization).
  • Temperature: 80 °C (Oil bath) or 100 °C (Microwave, 30 min).

Visualization: Optimization Logic

The following diagram outlines the decision logic for optimizing this specific coupling.

SuzukiOptimization Start Reaction Stalled / Low Yield CheckCat Check Catalyst/Ligand Start->CheckCat CheckBase Check Base/Solvent CheckCat->CheckBase Catalyst Active but Slow BulkyLigand Switch to SPhos/XPhos (Steric block of Pyridine N) CheckCat->BulkyLigand Pd Black Observed Solubility Check Solubility CheckBase->Solubility Precipitate Present MildBase Switch to K3PO4 (Prevent Racemization) CheckBase->MildBase Racemization Detected Protect Protect N-Term/C-Term (Boc/OMe) Solubility->Protect Zwitterion Used BulkyLigand->CheckBase Success High Yield >98% ee MildBase->Success Protect->Success

Caption: Logic flow for troubleshooting low yields in 2-bromopyridine amino acid couplings.

Module 2: Preventing Racemization (The -Center)

User Query: "I obtained the cross-coupled product, but chiral HPLC shows the enantiomeric excess (ee) dropped from 99% to 75%."

The Root Cause

The


-proton of amino acids is weakly acidic (

for esters). In the presence of the strong bases often used in cross-coupling (e.g., Carbonates, Alkoxides) and elevated temperatures, this proton is removed, forming an enolate. Reprotonation occurs non-stereoselectively, leading to racemization. The electron-deficient pyridine ring at the 4-position further acidifies this proton via inductive effects.
Troubleshooting Guide
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Scientific Rationale
Base NaO

Bu, Cs

CO

K

PO

or K

CO

Weaker bases activate the boronic acid without deprotonating the

-carbon.
Solvent DMF, DMAToluene/H

O, Dioxane/H

O
Polar aprotic solvents (DMF) enhance the basicity of anions, increasing racemization risk. Biphasic systems buffer this effect.
Protecting Group Free Acid / FmocBoc / Methyl Ester Fmoc is base-labile and will be cleaved during coupling. The free acid kills the catalyst. Use Boc/OMe.
Time Overnight (16h+)1-4 Hours (or Microwave) Racemization is time-dependent. High-activity catalysts (SPhos Pd G3) allow shorter reaction times.

Module 3: Peptide Synthesis Integration (SPPS)

User Query: "Coupling this amino acid into a peptide chain is difficult. The coupling is incomplete even with double coupling."

The Challenge

The 2-bromopyridine moiety is sterically demanding and electron-withdrawing. Furthermore, if the pyridine nitrogen is not protonated, it can hydrogen bond with the incoming activated ester, disrupting the transition state.

Optimized SPPS Protocol
  • Coupling Reagents: Do not use HBTU/TBTU. The counter-ion effect is insufficient.

    • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The aza-benzotriazole moiety of HATU mimics the pyridine structure, reducing steric clash and accelerating coupling via the "neighboring group effect."

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1]

    • Note: Collidine is less likely to cause racemization than DIEA during slow couplings.

  • Pre-Activation: Minimize pre-activation time. Mix amino acid, HATU, and Base and add to resin immediately (< 1 min). Long pre-activation leads to epimerization.

Visualization: SPPS Decision Tree

SPPSWorkflow Start SPPS Coupling Failure Reagent Current Reagent? Start->Reagent HBTU HBTU/TBTU Reagent->HBTU Yes HATU HATU/HOAt Reagent->HATU Already Using HBTU->HATU Switch To Racemization Racemization Observed? HATU->Racemization SwitchBase Switch DIEA to Collidine Racemization->SwitchBase Yes DoubleCouple Double Couple (2x 45 min) Racemization->DoubleCouple No Success Successful Incorporation SwitchBase->Success DoubleCouple->Success

Caption: Decision tree for improving coupling efficiency in Solid Phase Peptide Synthesis.

Frequently Asked Questions (FAQs)

Q: Can I perform the Suzuki coupling on the free amino acid (unprotected)? A: No. Zwitterionic amino acids are insoluble in Toluene or Dioxane. Using water as a co-solvent helps, but the free amine (-NH2) will coordinate to the Palladium, poisoning it. You must protect the amine (Boc/Fmoc) and the acid (Ester) before modification [1].

Q: Why do I see "Protodebromination" (Product with H instead of Br)? A: This side reaction occurs when the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source instead of the boronic acid. Common hydride sources include alcohols (if used as solvent) or excessive heating.

  • Fix: Switch solvent to anhydrous 1,4-Dioxane or Toluene. Ensure your boronic acid is pure and use 1.5 equivalents to outcompete the side reaction [2].

Q: Is the 2-bromopyridine moiety stable to Fmoc deprotection (20% Piperidine)? A: Yes, the bromopyridine ring is stable to standard SPPS deprotection conditions. However, it is sensitive to strong nucleophiles (like thiols) which might displace the bromine via S


Ar if heated [3].

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Molecules. [Link]

Sources

Purification challenges of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with isolating and purifying 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (also known as 2-bromo-4-pyridylalanine).

This guide bypasses generic advice, focusing instead on the mechanistic causality of your experimental observations to provide self-validating, field-proven solutions.

Part 1: Molecule Profile & Physicochemical Data

To purify an unnatural amino acid, we must first understand its ionization states. The presence of the electron-withdrawing bromine atom at the 2-position of the pyridine ring fundamentally alters the molecule's electronic distribution, drastically lowering the basicity of the pyridine nitrogen compared to standard pyridine derivatives.

Table 1: Quantitative Physicochemical Properties & Purification Implications

PropertyEstimated ValueScientific Implication for Purification
Molecular Weight 245.07 g/mol Requires high-resolution MS to distinguish from debrominated byproducts.
pKa (Pyridine N) ~0.71The inductive effect of Br makes the ring weakly basic[1]. It remains mostly neutral at standard HPLC pH (>2.0).
pKa (α-COOH) ~2.0Negatively charged at physiological pH; fully protonated only at pH < 1.5.
pKa (α-NH2) ~9.0Positively charged at acidic and neutral pH; primary target for ion-pairing.
Isoelectric Point (pI) ~5.5The pH of zero net charge. Represents the point of minimum aqueous solubility, ideal for precipitation[2].

Part 2: Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, consult the logical workflow below to identify the root cause of your purification failure.

Workflow Start Crude 2-Bromo-4-pyridylalanine Analyze LC-MS Analysis Start->Analyze CheckTailing Severe Peak Tailing? Analyze->CheckTailing FixTailing Add 0.1% TFA/HFBA Use End-Capped C18 CheckTailing->FixTailing Yes CheckRecovery Low Aqueous Recovery? CheckTailing->CheckRecovery No FixTailing->CheckRecovery FixRecovery Perform SCX Chromatography Avoid Liquid-Liquid Extraction CheckRecovery->FixRecovery Yes Final Pure Unnatural Amino Acid CheckRecovery->Final No FixRecovery->Final

Diagnostic workflow for resolving common purification issues of bromopyridylalanine.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid peak tail severely on standard C18 columns, and how do I fix it? Scientist Insight: Peak tailing for pyridine-containing compounds is typically caused by secondary interactions between the basic nitrogen and residual acidic silanol groups on the silica matrix[3]. However, because the 2-bromopyridine nitrogen has a remarkably low pKa of ~0.71[4], it is largely unprotonated under standard acidic HPLC conditions (pH 2.5). The tailing you are observing is actually driven by the strongly basic α-amino group (pKa ~9.0) interacting with ionized silanols. Solution: You must suppress silanol ionization and mask the α-amino group. Switch to a fully end-capped C18 column or a polar-embedded phase. Add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase[5]. These agents form a neutral hydrophobic complex with the protonated α-amino group, facilitating sharp elution.

Q2: I am losing massive amounts of product during the aqueous workup. Why won't it extract into ethyl acetate or dichloromethane? Scientist Insight: You are attempting to extract a highly polar zwitterion into a non-polar organic solvent[2]. At neutral pH, the molecule exists with a deprotonated carboxylate (COO⁻) and a protonated amine (NH₃⁺). This dual-charge state makes it exclusively water-soluble. Solution: Abandon traditional liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) Chromatography . By lowering the pH below 2.0, you fully protonate the molecule (COOH, NH₃⁺), allowing it to bind strongly to a negatively charged sulfonate resin. You can then wash away neutral and acidic impurities before eluting the pure amino acid with a basic buffer[2].

Q3: My synthesis yielded a debrominated byproduct (4-pyridylalanine). They co-elute on my standard HPLC gradient. How can I separate them? Scientist Insight: Debromination is a common side reaction during the synthesis of halogenated pyridines. 4-pyridylalanine lacks the heavy, hydrophobic bromine atom and has a slightly more basic pyridine nitrogen. Solution: Employ orthogonal purification[5]. Switch your ion-pairing agent from TFA to HFBA. HFBA is highly fluorinated and extremely hydrophobic. It will form a much stronger ion-pair with the target molecule, exaggerating the slight hydrophobic differences between the brominated and non-brominated species, pulling them apart on a shallow gradient (e.g., 5% to 25% Acetonitrile over 30 minutes).

Part 4: Step-by-Step Methodologies

To ensure reproducibility and scientific rigor, follow these self-validating protocols designed specifically for zwitterionic unnatural amino acids.

Protocol A: Desalting and Isolation via Strong Cation Exchange (SCX)

Objective: Isolate the unnatural amino acid from crude reaction mixtures and inorganic salts.

  • Resin Preparation: Swell 10 g of Dowex 50WX8 (hydrogen form) SCX resin in deionized water. Pack into a glass column.

  • Equilibration: Wash the column with 50 mL of 1.0 M HCl to ensure all active sites are protonated, followed by 100 mL of LC-MS grade water until the effluent reaches pH ~5.0.

  • Sample Loading: Dissolve the crude 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid mixture in 10 mL of 0.1 M HCl (ensuring pH < 2.0). At this pH, the molecule is a net cation and will bind to the resin[2]. Load the sample onto the column at a flow rate of 1 mL/min.

  • Washing (Self-Validation Step): Wash the column with 50 mL of 0.1 M HCl, followed by 50 mL of water. Validation: Spot the wash effluent on TLC or analyze via LC-MS; no target mass (m/z 245) should be present, confirming successful retention.

  • Elution: Elute the target molecule using 50 mL of 2.0 M Ammonia solution (NH₄OH). The high pH deprotonates the α-amino group, neutralizing the molecule's net positive charge and releasing it from the resin[2].

  • Recovery: Lyophilize the ammonia eluate to yield the desalted zwitterionic product as a white/off-white powder.

SCX Load Load Sample (pH < 2.0) Target is Cationic (+) Wash Wash (pH 2.0) Removes Neutral/Anionic Load->Wash Elute Elute (pH > 8.0) Target becomes Anionic (-) Wash->Elute Collect Lyophilize Fractions Elute->Collect

Mechanistic steps of Strong Cation Exchange (SCX) for zwitterion isolation.

Protocol B: Preparative RP-HPLC for High-Purity Resolution

Objective: Separate the target molecule from structurally similar impurities (e.g., debrominated analogs).

  • System Setup: Equip a preparative HPLC with a C18 end-capped column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% HFBA (Heptafluorobutyric acid).

    • Solvent B: Acetonitrile + 0.1% HFBA.

    • Note: HFBA is chosen over TFA to increase the retention time of the highly polar zwitterion via strong hydrophobic ion-pairing[5].

  • Sample Injection: Dissolve the SCX-purified sample in a minimum volume of Solvent A. Do not use pure DMSO, as it will disrupt the ion-pairing at the column head and cause peak breakthrough.

  • Gradient Elution: Run a shallow gradient: 5% B to 30% B over 40 minutes. Flow rate: 15 mL/min. UV Detection: 254 nm and 220 nm.

  • Fraction Collection & Validation: Collect peaks based on UV threshold. Immediately analyze fractions via LC-MS. The target molecule will show an isotopic doublet at m/z 245 and 247 (due to ⁷⁹Br and ⁸¹Br isotopes) in positive ion mode.

  • Lyophilization: Pool pure fractions and lyophilize. The product will be recovered as the HFBA salt.

References

  • Wikipedia. "2-Bromopyridine". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gyros Protein Technologies. "Better Purities With Orthogonal Peptide Purification Using PEC". Gyros Protein Technologies. Available at:[Link]

  • Reddit Organic Chemistry Community. "How to purify amino acid with mineral salt". Reddit. Available at:[Link]

Sources

Technical Support Center: Stability & Handling of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

[1][2]

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized unnatural amino acid used primarily as a building block for peptidomimetics and as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] Its structure features a pyridine ring substituted at the 4-position with an alanine tail and at the 2-position with a bromine atom.[1]

This molecule presents unique stability challenges compared to standard phenylalanine analogs:

  • Racemization Risk: The electron-deficient pyridine ring increases the acidity of the

    
    -proton, making the compound prone to racemization under basic conditions.
    
  • Catalytic Sensitivity: The C-Br bond is reactive; while useful for functionalization, it requires specific protection strategies to prevent catalyst poisoning by the free amine/acid.[1]

  • Hygroscopicity: As a zwitterion or salt (HCl/HBr), it is prone to moisture uptake, leading to hydrolysis or stoichiometry errors.[2]

Module 1: Storage & Physical Stability[1]

Core Directive: Treat this compound as a hygroscopic, light-sensitive reagent.[1][2] Stability is kinetic, not thermodynamic; improper storage will degrade purity.

Stability Matrix
ParameterConditionStability RatingTechnical Note
Temperature -20°C (Freezer)Optimal Prevents slow hydrolysis and oxidation.[1][2]
Temperature 25°C (Room Temp)Moderate Stable for <2 weeks in solid state if desiccated.[1][2]
Atmosphere Inert (

/Ar)
Required Prevents oxidative degradation of the pyridine nitrogen (

-oxide formation).[1][2]
Light Ambient Lab LightPoor Halogenated pyridines are photosensitive.[1] Store in amber vials.
Moisture >60% HumidityCritical Risk Highly hygroscopic.[1] Water uptake alters molecular weight calculations.[2]
Protocol 1.1: Handling & Solubilization
  • Solubility Profile:

    • Water: Moderate (pH dependent).[1][2] Soluble at pH < 4 (protonated) and pH > 9 (deprotonated).[1][2] Isoelectric point solubility is low.[2]

    • Organic Solvents (DCM, EtOAc): Insoluble in zwitterionic form.[1][2]

    • Polar Aprotic (DMSO, DMF): Soluble, but avoid prolonged storage in DMSO due to potential oxidation.[1][2]

  • Reconstitution:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • For biological assays, dissolve in 0.1 M HCl or dilute acetic acid first, then buffer to neutral pH.[2]

    • For chemical synthesis, use anhydrous DMF or NMP.[2]

Module 2: Chemical Stability & Reactivity[1][3]

Scenario A: Solid Phase Peptide Synthesis (SPPS)

The Issue: Racemization. The pyridine ring is electron-withdrawing.[1][2] This inductive effect pulls electron density away from the


22

Mitigation Strategy:

  • Avoid Strong Bases: Do not use DBU or high concentrations of DIPEA during coupling.[1]

  • Coupling Reagents: Use acidic/neutral coupling conditions.[1]

    • Recommended: DIC/Oxyma Pure (superior suppression of racemization).[1][2]

    • Acceptable: HATU/HOAt (requires collidine instead of DIPEA).[1][2]

    • Avoid: HBTU/TEA (high racemization risk).[1][2]

Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Issue: Catalyst Poisoning & Side Reactions.[1][2] The free amine and carboxylic acid can chelate Pd species, deactivating the catalyst. Additionally, the 2-Br position is highly activated for oxidative addition.[2]

Optimization Protocol:

  • Protection: Always protect the N-terminus (Boc/Fmoc) and C-terminus (Methyl/t-Butyl ester) before attempting cross-coupling.[1][2]

  • Base Selection: Use weak inorganic bases (

    
    , 
    
    
    ).[1][2] Avoid strong alkoxides (
    
    
    ) which can cause nucleophilic aromatic substitution (
    
    
    ) at the 2-position, replacing the Bromine with an alkoxy group.[1][2]
  • Catalyst: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the coupling on the electron-poor pyridine ring.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound to maintain stability and stereochemical integrity.

StabilityWorkflowStart2-Amino-3-(2-bromopyridin-4-yl)propanoic acidStorageStorage: -20°C, Desiccated, DarkStart->StorageUpon ReceiptApp_SPPSApplication: Peptide Synthesis (SPPS)Storage->App_SPPSReconstitute in DMFApp_SuzukiApplication: Suzuki CouplingStorage->App_SuzukiProtect GroupsRisk_RacemRISK: Racemization (Alpha-H acidity)App_SPPS->Risk_RacemBase ActivationRisk_PoisonRISK: Catalyst Poisoning / SNArApp_Suzuki->Risk_PoisonFree NH2/COOHSol_SPPSSol: Use DIC/OxymaAvoid DBU/Excess BaseRisk_Racem->Sol_SPPSMitigationSol_SuzukiSol: Protect N/C-termini firstUse weak base (K3PO4)Risk_Poison->Sol_SuzukiMitigation

Figure 1: Decision tree for storage and experimental optimization, highlighting critical risks in peptide synthesis and catalysis.

Module 3: Troubleshooting & FAQ

Q1: I observe a split peak (doublet) for my product in HPLC after peptide coupling. Is the reagent impure?

Diagnosis: Likely Racemization , not impurity.[1] Explanation: If you used standard HBTU/DIPEA coupling, the base likely deprotonated the

12Solution:DIC/Oxyma12,4,6-collidine12
Q2: My Suzuki coupling yield is <10%, and I see starting material remaining.

Diagnosis: Catalyst deactivation or competitive coordination.[1] Explanation: The free amine and carboxylic acid groups coordinate to Palladium more strongly than the substrate undergoes oxidative addition. Solution: Ensure the amino acid is fully protected (e.g., Fmoc-AA-OMe).[1][2] If using aqueous conditions, ensure the pH is controlled to prevent hydrolysis of the bromine. Use a catalyst system designed for heteroaryl chlorides/bromides, such as Pd(OAc)2/SPhos [3].[1][2]

Q3: The compound turned yellow/brown during storage. Is it usable?

Diagnosis: Oxidation or Photolysis.[1] Explanation: Pyridines can form N-oxides or undergo photolytic radical degradation upon exposure to air and light.[1] Solution: Check purity via LC-MS. If purity is >90%, purify via prep-HPLC.[1][2] Future storage must be in amber vials under Argon at -20°C.

Q4: Can I use this amino acid in Boc-chemistry SPPS (using TFA)?

Diagnosis: Yes, but with caution regarding the bromine. Explanation: The pyridine ring is stable to TFA.[1] However, the C-Br bond can be sensitive to radical scavengers (like silanes) used in TFA cleavage cocktails, potentially leading to hydro-debromination (replacing Br with H).[1][2] Solution: Use a cleavage cocktail without silanes if possible, or minimize cleavage time.[1] Analyze the crude peptide immediately for mass shifts of -79/81 Da (loss of Br).[1][2]

References

  • Mesa Labs. (2014).[1] SPPS Tips For Success: Minimizing Racemization. Retrieved from

  • AAPPTEC. (n.d.).[1] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2010).[1][2] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • PubChem. (2025).[1][3] 2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide Compound Summary. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] 3-Amino-5-bromopyridine Stability and Handling (Analogous Heterocycle Data). Retrieved from

Validation & Comparative

Structural Elucidation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern peptidomimetic drug design and biocatalysis[1]. Among these, 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (a halogenated pyridylalanine) presents a unique structural profile: a basic pyridine nitrogen, a halogen-bond donating bromine atom, and a chiral


-carbon. Confirming the exact regiochemistry (distinguishing the 2-bromo-4-pyridyl substitution from other isomers) and ensuring stereochemical purity (L- vs. D-enantiomer) is critical, as these factors directly dictate target binding affinity and pharmacokinetic stability[2].

This guide objectively compares the three primary analytical modalities used for the structural confirmation of this ncAA—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Chiral Derivatization LC-MS—providing field-proven, self-validating protocols for researchers.

Comparative Analysis of Analytical Modalities

High-Resolution LC-MS/MS (HRMS)

Primary Utility: Exact mass, molecular formula confirmation, and backbone sequencing. Mechanistic Insight: Electrospray ionization (ESI) coupled with Q-TOF or Orbitrap mass analyzers provides sub-ppm mass accuracy. For 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, the presence of the bromine atom serves as a built-in diagnostic tool. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio. The observation of a doublet precursor ion (e.g., [M+H]

at m/z 244.9920 and 246.9900) instantly confirms mono-bromination. Collision-Induced Dissociation (CID) yields predictable neutral losses (e.g., NH

, CO

) that validate the

-amino acid backbone. Limitations: HRMS cannot definitively distinguish between pyridine regioisomers (e.g., 2-bromo-4-pyridyl vs. 2-bromo-5-pyridyl) or resolve enantiomers without prior derivatization.
Multi-Nuclear and 2D NMR Spectroscopy

Primary Utility: Absolute regiochemical and conformational elucidation. Mechanistic Insight: While


H NMR reveals the aromatic proton environment, the definitive proof of the substitution pattern relies on 2D Heteronuclear Multiple Bond Correlation (HMBC)[3]. HMBC detects long-range (2-3 bond) carbon-proton couplings. A cross-peak correlating the 

-protons of the propanoic acid side chain to the C3 and C5 carbons of the pyridine ring unequivocally anchors the side chain to the 4-position. Furthermore, the

H splitting pattern of the pyridine ring (a doublet for H-6, a doublet of doublets for H-5, and a fine doublet/singlet for H-3) confirms the 2,4-substitution pattern. Limitations: Requires milligram-scale sample quantities and cannot easily determine enantiomeric excess (ee%) without the addition of chiral solvating agents.
Stereochemical Elucidation via Marfey’s Reagent

Primary Utility: Enantiomeric purity and D/L-isomer quantification. Mechanistic Insight: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) reacts with the primary amine of the ncAA via nucleophilic aromatic substitution[4]. This reaction converts enantiomers into diastereomers. Because diastereomers possess different physicochemical properties and hydrophobicities, they can be baseline-resolved on a standard achiral C18 reverse-phase column. Typically, the D-amino acid derivative elutes later than the L-derivative due to stronger steric interactions with the stationary phase[5]. Limitations: Requires sample derivatization; excess reagent can cause ion suppression in MS detection.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each modality when applied to halogenated pyridylalanines.

Analytical ModalityPrimary OutputLimit of Detection (LOD)Regiochemical ResolutionStereochemical ResolutionTurnaround Time
HR-LC-MS/MS Exact Mass, FormulaLow pg/mLPoor (Isomers are isobaric)None (unless derivatized)< 15 mins
1D/2D NMR Connectivity, Regiochemistry~1-5 mgExcellent (Definitive)Poor (requires chiral shift)1 - 4 hours
Marfey's LC-MS Enantiomeric Excess (ee%)Low ng/mLPoorExcellent (Baseline resolution)2 - 3 hours (inc. prep)

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes an internal control to prevent false positives.

Protocol 1: HR-MS/MS Isotopic Validation

Causality: High-resolution mass accuracy alone is insufficient for halogenated compounds; the isotopic signature must be leveraged to prevent misidentification of isobaric contaminants.

  • Sample Preparation: Dilute the sample to 1

    
    g/mL in 50:50 Methanol:Water with 0.1% Formic Acid to ensure optimal protonation.
    
  • Acquisition: Inject 2

    
    L onto an ESI-QTOF system operating in positive ion mode.
    
  • Self-Validation Check (Isotope Matching): Extract the chromatogram for the exact mass. The protocol is only considered valid if the[M+H]

    
     peaks exhibit a mass difference of exactly 1.998 Da (
    
    
    
    Br -
    
    
    Br) and an intensity ratio of 1:0.97.
  • Fragmentation: Apply a collision energy ramp (15-35 eV) to the

    
    Br precursor (m/z 244.99) to observe the loss of NH
    
    
    
    (-17 Da) and H
    
    
    O+CO (-46 Da).
Protocol 2: 2D HMBC NMR Regiochemical Mapping

Causality: 1D NMR can be ambiguous due to overlapping aromatic signals. HMBC provides definitive proof of the covalent linkage between the aliphatic side chain and the heteroaromatic ring[3].

  • Sample Preparation: Dissolve 5 mg of the compound in 600

    
    L of DMSO-
    
    
    
    . DMSO is chosen over D
    
    
    O to prevent rapid exchange of the amine/carboxylic acid protons, which can broaden adjacent signals.
  • Acquisition: Acquire

    
    H, 
    
    
    
    C, HSQC, and HMBC spectra at 298 K on a
    
    
    500 MHz spectrometer.
  • Self-Validation Check (HSQC Filtering): Before interpreting the HMBC, overlay it with the HSQC spectrum. Any cross-peaks appearing in both spectra are one-bond (

    
    ) couplings and must be discarded. Only true long-range (
    
    
    
    or
    
    
    ) correlations are used for assignment.
  • Interpretation: Identify the

    
    -CH
    
    
    
    protons (~3.0-3.2 ppm). Trace their HMBC correlations to the unprotonated pyridine carbon (C-4, ~150 ppm).
Protocol 3: Chiral Derivatization with Marfey's Reagent

Causality: Standard LC-MS cannot separate enantiomers. Derivatization with FDAA translates chirality into diastereomerism, enabling separation on robust, widely available achiral columns[4].

  • Reaction: Mix 50

    
    L of the amino acid solution (1 mM) with 100 
    
    
    
    L of 1% FDAA in acetone and 20
    
    
    L of 1 M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Causality: Mild heating accelerates the nucleophilic aromatic substitution; the basic environment (NaHCO

    
    ) ensures the primary amine is deprotonated and nucleophilic, while preventing the base-catalyzed racemization that occurs at higher pH or temperatures[6].
    
  • Quenching: Stop the reaction by adding 20

    
    L of 1 M HCl to neutralize the base, then dilute with 810 
    
    
    
    L of mobile phase.
  • Self-Validation Check (Racemic Standard): Prior to analyzing the unknown, inject a derivatized racemic standard (D/L mixture). The system is validated only if the D- and L-diastereomers achieve baseline resolution (

    
    ).
    
  • LC-MS Analysis: Analyze via RP-HPLC using a water/acetonitrile gradient with 0.1% formic acid. Monitor the specific FDAA-derivative mass transitions.

Analytical Workflow Visualization

Workflow cluster_0 Mass & Formula Confirmation cluster_1 Regiochemical Elucidation cluster_2 Stereochemical Purity Start 2-Amino-3-(2-bromopyridin-4-yl) propanoic acid Sample LCMS HR-LC-MS/MS Analysis Start->LCMS NMR 1H, 13C & 2D NMR Start->NMR Marfey Marfey's Derivatization (FDAA) Start->Marfey Isotope Bromine Isotope Pattern (79Br/81Br) LCMS->Isotope Frag MS/MS Fragmentation (Loss of NH3, CO2) Isotope->Frag Valid Confirmed Structure & Enantiomeric Purity Frag->Valid HMBC HMBC Correlations (Sidechain to Pyridine) NMR->HMBC HMBC->Valid ChiralLC Achiral RP-HPLC Separation Marfey->ChiralLC ChiralLC->Valid

Workflow for structural and stereochemical validation of halogenated pyridylalanines.

Conclusion

The structural confirmation of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid cannot be achieved through a single analytical technique. A robust, self-validating workflow requires orthogonal methods: HR-LC-MS/MS to confirm the exact mass and halogenation state, 2D NMR to map the regiochemical connectivity of the pyridine ring, and Marfey's derivatization to guarantee the stereochemical fidelity of the


-carbon. By adhering to the causality-driven protocols outlined above, researchers can prevent downstream failures in peptide synthesis and drug development.

References

1.4 - PubMed Central (NIH) 2. - Almac Group 3.5 - PubMed 4.6 - Semantic Scholar 5.3 - Benchchem 6.2 - ResearchGate 7.1 - ACS Publications

Sources

Biological Efficacy & Synthetic Utility of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Peptide Engineering and Medicinal Chemistry

Executive Summary

This guide analyzes the biological and synthetic efficacy of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (referred to herein as 2-Br-4-Pal ). As a non-canonical amino acid (ncAA), 2-Br-4-Pal serves a dual function in drug discovery: it acts as a biophysical optimizer (enhancing solubility and target affinity via halogen bonding) and a privileged synthetic handle for late-stage diversification (via palladium-catalyzed cross-coupling).

This document compares 2-Br-4-Pal against its primary analogs—Phenylalanine (Phe) , 4-Bromophenylalanine (4-Br-Phe) , and Pyridylalanine (Pal) —providing experimental protocols and mechanistic insights for researchers optimizing peptide therapeutics.

Comparative Chemical Profile

The efficacy of 2-Br-4-Pal stems from its unique electronic structure. Unlike carbocyclic analogs, the pyridine ring introduces a dipole and a hydrogen bond acceptor, while the bromine atom at the ortho position to the nitrogen (position 2 of the pyridine) is electronically activated for catalysis.

Table 1: Physicochemical Comparison of Analogs
PropertyPhenylalanine (Phe)4-Br-Phenylalanine (4-Br-Phe)4-Pyridylalanine (4-Pal)2-Br-4-Pyridylalanine (2-Br-4-Pal)
Core Scaffold Carbocycle (Benzene)Carbocycle (Benzene)Heterocycle (Pyridine)Heterocycle (Pyridine)
Electronic Nature Electron-rich (

-donor)
Electron-withdrawing (mild)Electron-deficient (

-acceptor)
Highly Electron-deficient
Aqueous Solubility Low (Hydrophobic)Very LowModerate (pH dependent)Moderate to High (improved by Pyridine N)
Synthetic Utility InertSuzuki Coupling (Slow)InertSuzuki Coupling (Fast/High Yield)
Biological Role

-

stacking
Hydrophobic fill / Halogen bondH-bond acceptorDual: Halogen Bond + H-bond Acceptor
LogP (Approx) 1.38~2.10.65~1.2

Expert Insight: The "Pyridine Effect" is the critical differentiator. The pyridine nitrogen lowers the lipophilicity (LogP) compared to the phenyl ring, addressing a common failure mode in peptide drugs: aggregation and poor solubility. Simultaneously, the bromine atom allows for "halogen bonding"—a highly directional non-covalent interaction with carbonyl oxygens in the target protein, often increasing potency by 5–10 fold compared to the non-halogenated analog.

Biological Efficacy Analysis
Mechanism of Action in Binding Interfaces

2-Br-4-Pal modulates biological activity through three distinct mechanisms:

  • Halogen Bonding (

    
    -hole interaction):  The bromine atom exhibits a region of positive electrostatic potential (the 
    
    
    
    -hole) on its head, allowing it to act as a Lewis acid. It forms strong, directional interactions with Lewis bases (e.g., backbone carbonyls, His nitrogens) in the receptor pocket.
  • Solubility Enhancement: In GLP-1 and Glucagon analogs, replacing hydrophobic Phe residues with Pyridylalanine (Pal) derivatives significantly reduces aggregation rates at neutral pH. 2-Br-4-Pal retains this solubility benefit while adding steric bulk to fill hydrophobic pockets.

  • Bio-orthogonal Reactivity: Its primary "efficacy" is often indirect; it serves as a precursor for stapled peptides . Cyclization via the bromine handle (e.g., via Suzuki-Miyaura coupling to a boronic acid on another residue) locks the peptide into a bioactive

    
    -helical conformation, improving proteolytic stability (
    
    
    
    ) and cell permeability.
Diagram 1: Decision Logic for Residue Selection

The following decision tree guides the selection of 2-Br-4-Pal over standard alternatives based on experimental needs.

ResidueSelection Start Optimization Goal Solubility Improve Solubility? Start->Solubility Potency Increase Potency? Start->Potency Stapling Macrocyclization? Start->Stapling IsAromatic Must maintain Aromaticity? Solubility->IsAromatic Aromatic required? PocketAnalysis Is there a carbonyl oxygen nearby? Potency->PocketAnalysis Analyze Pocket CouplingType Coupling Method Stapling->CouplingType Chemistry? UsePal Use 4-Pyridylalanine (4-Pal) IsAromatic->UsePal Yes UseBrPhe Use 4-Br-Phe (Steric Fill) PocketAnalysis->UseBrPhe No (Hydrophobic) UseBrPal Use 2-Br-4-Pal (Halogen Bond + Solubility) PocketAnalysis->UseBrPal Yes (Halogen Bond) RCM Use Allyl-Glycine CouplingType->RCM Olefin Metathesis Suzuki Suzuki CouplingType->Suzuki Pd-Catalyzed UseBrPal2 Use 2-Br-4-Pal (Activated for Pd) Suzuki->UseBrPal2 High Reactivity Reqd

Caption: Decision matrix for incorporating 2-Br-4-Pal based on solubility, potency, and synthetic requirements.

Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-2-Br-4-Pal into a peptide sequence without side reactions. Challenge: The pyridine nitrogen can occasionally interfere with coupling or cause racemization if activated incorrectly.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acid: Fmoc-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (3.0 eq)

  • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-2-Br-4-Pal and HATU in minimal DMF. Add DIPEA immediately before adding to resin.

    • Note: Pre-activation time should be

      
       mins to minimize racemization.
      
  • Coupling: Shake at room temperature for 60–90 minutes.

    • Validation: Perform Kaiser test. If blue (incomplete), recouple using PyBOP/HOBt.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Utilize the bromine handle to attach a biaryl moiety or cyclize the peptide. Advantage: The 2-bromo-pyridine moiety is significantly more reactive towards oxidative addition by Palladium(0) than 4-bromo-phenylalanine, allowing milder conditions.

Reagents:

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    / SPhos.
  • Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (5.0 eq).

  • Base:

    
     (2M aqueous, 5.0 eq).
    
  • Solvent: DME/Water/EtOH (7:2:1).

Step-by-Step Workflow:

  • Preparation: Perform synthesis on-resin with the N-terminus Fmoc-protected (to prevent amine coordination to Pd).

  • Degassing: Sparge all solvents and reagent solutions with Argon for 15 mins. Oxygen is the enemy of this reaction.

  • Reaction: Add the catalyst, boronic acid, and base to the resin in a sealed vial.

  • Incubation: Heat to 80°C (microwave preferred) for 2 hours or 60°C (conventional heating) for 12 hours.

  • Washing: Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate in DMF (to remove Palladium traces), then DCM.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

Diagram 2: Synthetic Workflow for Library Generation

The following diagram illustrates how 2-Br-4-Pal serves as a branching point for generating diverse peptide libraries.

SyntheticWorkflow cluster_legend Reaction Efficiency Resin Resin-Bound Peptide Coupling Couple Fmoc-2-Br-4-Pal Resin->Coupling Intermediate Brominated Precursor Coupling->Intermediate Suzuki Suzuki Coupling (R-B(OH)2) Intermediate->Suzuki Sonogashira Sonogashira (R-Alkyne) Intermediate->Sonogashira Lib1 Biaryl Peptide (High Potency) Suzuki->Lib1 Lib2 Alkynyl Peptide (Click Ready) Sonogashira->Lib2 2-Br-Pyridine >> 4-Br-Phenyl 2-Br-Pyridine >> 4-Br-Phenyl

Caption: Divergent synthesis workflow utilizing the high reactivity of the 2-bromopyridine scaffold.

References
  • Comparison of Pyridyl-alanine in Peptide Optimiz

    • Title: Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimiz
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

    • Relevance: Establishes the solubility benefits of the pyridyl scaffold in Glucagon analogs.
  • Peptide Cyclization Str

    • Title: Biocompatible macrocyclization between cysteine and 2-cyanopyridine gener
    • Source: Chemical Science (2017).
    • URL:[Link]

    • Relevance: Demonstrates the utility of activated pyridine derivatives (like the cyano-analog of the target compound)
  • Halogen

    • Title: The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity.[1]

    • Source: BenchChem Technical Guides.[2]

    • Relevance: Provides baseline data for the carbocyclic analog (4-Br-Phe) for comparison.
  • General Properties of Fmoc-Pyridylalanines Title: Fmoc-D-2-Pyridylalanine Product Data. Source: ChemicalBook / Sigma-Aldrich. Relevance: Confirms solubility profiles and handling requirements for the pyridylalanine class.

Sources

A Senior Application Scientist's Guide to Antibody Specificity for Peptides Containing 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of "Designer" Peptides

In modern drug development and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing therapeutic properties, introducing novel functionalities, or creating specific molecular probes. One such UAA is 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (BrPPA), a synthetic amino acid whose unique sterics and electronics—conferred by the bromopyridinyl group—offer exciting possibilities for molecular design.

However, the generation of high-quality antibodies that can specifically recognize a peptide containing BrPPA, without cross-reacting with its natural counterparts (e.g., Phenylalanine, Tyrosine) or the unmodified peptide backbone, presents a significant immunological challenge. These small modifications are often treated by the immune system as haptens: molecules that are too small to be immunogenic on their own.[1][2] This guide provides a comprehensive comparison of strategies and experimental workflows to generate and validate antibodies with exquisite specificity for BrPPA-containing peptides, ensuring the reliability of downstream applications.

The Root of the Problem: Immunogenicity and Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. When the epitope is a short peptide sequence containing a single UAA modification like BrPPA, several challenges arise:

  • Low Immunogenicity : The unique BrPPA moiety is the primary target for specific recognition. However, as a hapten, it must be conjugated to a large, immunogenic carrier protein to elicit a robust immune response.[1][3][4][5] The choice of carrier and the conjugation strategy are critical first steps.[4]

  • Dominance of the Backbone : The immune system may generate a majority of antibodies against the more immunogenic peptide backbone or the carrier protein itself, rather than the subtle chemical difference presented by the BrPPA.

  • Risk of Cross-Reactivity : The most significant risk is generating antibodies that bind to the unmodified version of the peptide or to peptides containing structurally similar amino acids. Such cross-reactivity can lead to false positives, inaccurate quantification, and a complete lack of utility in specific assays.[6][7][8] The mechanism of cross-reactivity can involve both structural mimicry by the peptide and an "induced fit" by the antibody.[9]

This guide will focus on a systematic approach to overcome these challenges, from immunogen design to the rigorous validation of the final antibody.

Strategic Immunogen Design: Laying the Foundation for Specificity

The success of generating a specific antibody is fundamentally determined by the design of the immunogen. Because the BrPPA-peptide is a hapten, it must be conjugated to a carrier protein.

Key Design Principles:

  • Carrier Protein Selection : The carrier protein provides the T-cell help necessary to initiate a strong B-cell response. Keyhole Limpet Hemocyanin (KLH) is the most widely used carrier protein due to its large size, complex structure, and significant phylogenetic distance from mammalian proteins, making it highly immunogenic.[3][10][11] Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are also common choices.[12]

  • Conjugation Chemistry : The peptide should be conjugated to the carrier in a way that maximally exposes the BrPPA residue. If the peptide is synthesized with a terminal cysteine, a maleimide-thiol reaction is a common and efficient method for coupling. It is crucial that the linker used for conjugation is not itself overly immunogenic.[5]

  • Hapten Density : The ratio of peptide to carrier protein can influence the immune response. An optimal density ensures that the hapten is presented effectively without causing tolerance or an overwhelming response to the carrier itself.[2][4]

G cluster_0 Immunogen Design cluster_1 Immunization & Screening Peptide BrPPA-Peptide Synthesis (with terminal Cys) Conjugation Conjugation (e.g., Maleimide Chemistry) Peptide->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Purified Immunogen (BrPPA-Peptide-KLH) Conjugation->Immunogen Immunization Immunization (with Adjuvant) Immunogen->Immunization Screening Initial Screening (Direct ELISA vs. BrPPA-Peptide) Immunization->Screening Selection Select Positive Clones Screening->Selection

Caption: Workflow for immunogen preparation and initial screening.

Experimental Validation: A Comparative Guide to Specificity Assays

Once putative antibody clones (monoclonal) or polyclonal sera have been generated, they must undergo rigorous testing to confirm specificity for the BrPPA modification. Relying on a single method is insufficient. A multi-pronged approach provides the highest confidence.

The Litmus Test: Competitive ELISA

A direct ELISA can confirm binding to the target BrPPA-peptide, but it cannot rule out cross-reactivity. The Competitive ELISA is the gold standard for quantifying specificity and is the most critical first validation step.[13][14][15][16][17]

Principle : This assay measures the ability of a free peptide (the "competitor") to inhibit the binding of the antibody to a plate-bound antigen. By comparing the inhibitory potential of the BrPPA-peptide against the unmodified peptide, we can directly assess specificity.

G cluster_0 Competitive ELISA Principle Plate Microtiter Plate Well Coated with BrPPA-Peptide-BSA Incubation_High_Spec Incubate Antibody with Competitor 1 Incubation_Low_Spec Incubate Antibody with Competitor 2 Antibody Test Antibody Antibody->Incubation_High_Spec Antibody->Incubation_Low_Spec Competitor_Target Free BrPPA-Peptide (Competitor 1) Competitor_Target->Incubation_High_Spec Competitor_Control Free Unmodified Peptide (Competitor 2) Competitor_Control->Incubation_Low_Spec Result_High_Spec Antibody is Blocked => LOW Signal Incubation_High_Spec->Result_High_Spec  Add to Plate Result_Low_Spec Antibody is NOT Blocked => HIGH Signal Incubation_Low_Spec->Result_Low_Spec  Add to Plate

Caption: Mechanism of a Competitive ELISA for specificity testing.

Experimental Protocol: Competitive ELISA

  • Coating : Coat a 96-well high-binding microplate with 1-2 µg/mL of BrPPA-peptide conjugated to a non-immunizing carrier like BSA (BrPPA-Peptide-BSA) in carbonate buffer (pH 9.6). Incubate overnight at 4°C. Causality: Using a different carrier (BSA) for screening than for immunization (KLH) is crucial to eliminate antibodies that recognize the carrier protein.

  • Washing & Blocking : Wash the plate 3x with PBS + 0.05% Tween-20 (PBST). Block with 5% non-fat dry milk or BSA in PBST for 1-2 hours at room temperature (RT).

  • Competition Reaction : In a separate "competition" plate, prepare serial dilutions of the competitor peptides (e.g., from 1 mM down to 1 pM):

    • Competitor A: BrPPA-Peptide (Target)

    • Competitor B: Unmodified Peptide (Negative Control)

    • Competitor C: Peptide with a similar amino acid, e.g., Phenylalanine (Cross-Reactivity Control)

  • Antibody Addition : Add a fixed, non-saturating concentration of the antibody to be tested to each well of the competition plate. Incubate for 1 hour at RT. Insight: The antibody concentration should be one that yields ~80-90% of the maximum signal in a direct ELISA, ensuring the assay is in a sensitive range.

  • Transfer : Transfer the antibody-competitor mixtures from the competition plate to the coated, blocked, and washed assay plate. Incubate for 1-2 hours at RT.

  • Detection : Wash the plate 3x with PBST. Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at RT.

  • Development : Wash the plate 5x with PBST. Add TMB substrate and incubate in the dark. Stop the reaction with 1M H₂SO₄.

  • Analysis : Read the absorbance at 450 nm. Plot the signal vs. the log of competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the signal) for each peptide.

Data Interpretation:

A highly specific antibody will have a very low IC50 for the BrPPA-peptide and a very high (or non-measurable) IC50 for the unmodified and control peptides.

Antibody CloneCompetitor PeptideIC50 (nM)Specificity Ratio (IC50_Control / IC50_Target)Verdict
MAb-01 BrPPA-Peptide 5 - Excellent
Unmodified Peptide> 100,000> 20,000
Phe-Peptide> 100,000> 20,000
MAb-02 BrPPA-Peptide 20 - Poor
Unmodified Peptide20010
Phe-Peptide50025
Poly-Serum BrPPA-Peptide 150 - Moderate
Unmodified Peptide15,000100
Phe-Peptide> 50,000> 333

A specificity ratio >1,000 is generally considered indicative of a highly specific antibody.

Kinetic Analysis: Surface Plasmon Resonance (SPR)

For therapeutic or high-sensitivity diagnostic applications, understanding the binding kinetics is essential. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time data on association (kₐ) and dissociation (kₑ) rates, from which the affinity (Kₙ) can be calculated.[18][19][20][21]

Principle : An antibody is immobilized on a sensor chip. Different peptides (the analytes) are flowed over the surface. The change in mass on the chip surface as the analyte binds and dissociates is measured in real-time.[18]

Workflow :

  • Immobilization : Covalently couple the test antibody to a sensor chip (e.g., a CM5 chip via amine coupling).

  • Kinetic Analysis : Inject a series of concentrations of the BrPPA-peptide over the chip surface and record the binding (association) and buffer flow (dissociation) phases.

  • Cross-Reactivity Test : Inject the same concentration series of the unmodified peptide and other control peptides.

  • Data Fitting : Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₙ.

Data Interpretation:

A specific antibody will show rapid association and slow dissociation (resulting in a low Kₙ value, indicating high affinity) for the BrPPA-peptide, but will show little to no measurable binding to the control peptides.

Antibody CloneAnalyte Peptidekₐ (1/Ms)kₑ (1/s)Kₙ (nM)
MAb-01 BrPPA-Peptide 1.5 x 10⁵7.5 x 10⁻⁴5.0
Unmodified PeptideNo BindingNo BindingN/A
MAb-02 BrPPA-Peptide 1.1 x 10⁵2.2 x 10⁻³20.0
Unmodified Peptide5.2 x 10³1.0 x 10⁻³192

SPR provides definitive, quantitative proof of specificity by demonstrating a significant difference in affinity (Kₙ).

Contextual Validation: Western Blotting & Peptide Arrays
  • Western Blotting : While less quantitative, Western Blotting can be a useful qualitative tool. Run duplicate gels with proteins that have been chemically modified to contain the BrPPA-peptide versus the unmodified peptide. A specific antibody should only detect a band in the lane corresponding to the BrPPA-modified protein.

  • Peptide Arrays : For high-throughput screening of cross-reactivity, microarrays can be printed with the target peptide, the unmodified peptide, and a library of other modified or similar peptides (e.g., an alanine scan of the backbone). The test antibody is incubated with the array, and binding is detected via a fluorescent secondary antibody. This can rapidly identify unforeseen cross-reactivities.

Conclusion and Best Practices

Generating antibodies with high specificity for a single, subtle modification like a BrPPA residue is a rigorous but achievable process. Success hinges on a logical, multi-step validation workflow that moves from high-throughput screening to deep, quantitative characterization.

Senior Scientist Recommendations:

  • Prioritize Immunogen Design : A well-designed immunogen that maximizes the exposure of the BrPPA hapten is the single most important factor. Use KLH as your primary carrier.[3][10][11][12]

  • Never Trust a Direct ELISA Alone : Initial screening can identify binders, but it provides zero information on specificity.

  • Embrace Competitive ELISA : This should be your workhorse assay for specificity validation. It is quantitative, relatively inexpensive, and directly answers the question of cross-reactivity.[13][14][16]

  • Use SPR for Final Candidates : For lead candidates intended for quantitative or therapeutic use, SPR is non-negotiable. It provides the highest quality kinetic data to confirm and document specificity.[18][19][22]

  • Document Everything : Rigorous documentation of IC50 values, specificity ratios, and kinetic constants is essential for publication, patent applications, and regulatory submissions.

By following this comprehensive guide, researchers can confidently develop and validate antibody tools that specifically recognize BrPPA-containing peptides, enabling the next generation of targeted diagnostics and therapeutics.

References

  • Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. PMC. [Link]

  • Keyhole limpet hemocyanin. Wikipedia. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. AZoM. [Link]

  • Synthetic antibodies from a four-amino-acid code: A dominant role for tyrosine in antigen recognition. PNAS. [Link]

  • (Keyhole Limpet Hemocyanin) Immunological Grade (Cat. #786-088). G-Biosciences. [Link]

  • KLH Antibodies. Sino Biological. [Link]

  • Cross-reactivity of antibodies against synthetic peptides. PubMed. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Generating conformation-specific synthetic antibodies to trap proteins in selected functional states. PMC. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Affinité Instruments. [Link]

  • The role of structure in antibody cross-reactivity between peptides and folded proteins. PubMed. [Link]

  • Immunogens | Custom Bioconjugation. Fleet Bioprocessing. [Link]

  • Antibody Cross-Reactivity in Auto-Immune Diseases. MDPI. [Link]

  • Synthetic Biology Technologies for Antibody Discovery. Isogenica. [Link]

  • Unexpected cross-reactivity of antibodies directed against the excitatory amino acid transporter 3 (EAAT3). PubMed. [Link]

  • Is there a simplest way to raise antibody against synthetic oligopeptides?. ResearchGate. [Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. ACS Omega. [Link]

  • Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid... ResearchGate. [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. [Link]

  • Surface Plasmon Resonance for Therapeutic Antibody Characterization. Taylor & Francis Online. [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. [Link]

Sources

Comparative Guide: 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the in vitro and in vivo performance of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (hereafter referred to as 2-Br-4-PyAla ) against its primary structural alternatives, specifically 4-Bromo-phenylalanine (4-Br-Phe) and non-halogenated Pyridylalanine .

Executive Summary

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (2-Br-4-PyAla) is a non-canonical amino acid (NCAA) serving two critical functions in modern drug discovery: as a bioisostere for phenylalanine/tyrosine to modulate potency and physicochemical properties, and as a reactive handle for late-stage diversification (e.g., stapled peptides, macrocyclization).

While often compared to 4-Bromo-phenylalanine (4-Br-Phe) , 2-Br-4-PyAla offers distinct advantages in solubility and metabolic stability due to the pyridine ring's polarity and electron deficiency. However, its in vitro utility in palladium-catalyzed cross-couplings requires specialized protocols to prevent catalyst poisoning by the pyridine nitrogen.

Quick Comparison Matrix
Feature2-Br-4-PyAla (Product)4-Br-Phe (Alternative)4-Pyridylalanine (Control)
Core Scaffold Pyridine (Electron-deficient)Benzene (Electron-rich)Pyridine
Solubility (pH 7.4) High (Ionizable N, pKa ~5.2)Low (Hydrophobic)High
Pd-Catalysis Reactivity Moderate (Requires specific ligands)High (Standard conditions)N/A
Metabolic Stability High (Resistant to CYP oxidation)Moderate (Prone to hydroxylation)High
H-Bonding Potential Yes (Pyridine N as acceptor)NoYes

In Vitro Activity: Synthesis & Binding Kinetics

A. Solid-Phase Peptide Synthesis (SPPS) Performance

In standard Fmoc-based SPPS, 2-Br-4-PyAla exhibits coupling kinetics comparable to natural phenylalanine, but steric and electronic factors necessitate protocol adjustments.

  • Coupling Efficiency: The electron-withdrawing nature of the bromopyridine ring reduces the nucleophilicity of the

    
    -amino group slightly more than in 4-Br-Phe.
    
  • Protocol Recommendation: Use HATU/HOAt activation instead of HBTU/HOBt to prevent incomplete coupling, especially if the residue is preceded by a bulky amino acid (e.g., Ile, Val).

  • Racemization Risk: Low, comparable to Phe, provided base concentration (DIPEA) is kept controlled during activation.

B. Cross-Coupling Reactivity (The "Handle" Function)

When used as a handle for Suzuki-Miyaura macrocyclization:

  • 4-Br-Phe: Reacts efficiently with standard Pd(PPh3)4 catalysts.

  • 2-Br-4-PyAla: The pyridine nitrogen can coordinate to Palladium, effectively poisoning the catalyst.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) or precatalysts (e.g., Pd(OAc)2/XPhos ) to outcompete the pyridine nitrogen binding.

C. Receptor Binding Affinity
  • Mechanism: The pyridine nitrogen of 2-Br-4-PyAla can engage in hydrogen bonding with receptor side chains (e.g., Ser, Thr, Tyr) that 4-Br-Phe cannot.

  • Pi-Stacking: The electron-deficient pyridine ring alters pi-stacking geometry (often favoring face-to-edge interactions) compared to the electron-rich benzene ring of Phe.

In Vivo Activity: PK & Stability

A. Metabolic Stability (Microsomal Stability)

2-Br-4-PyAla significantly outperforms phenyl-based alternatives in metabolic stability.

  • Causality: The pyridine ring is electron-deficient, making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which typically target electron-rich aromatic rings (like in Phe or Tyr).

  • Data Trend: Peptides incorporating PyAla derivatives often show a 2-5x increase in plasma half-life (

    
    ) compared to their Phe analogs.
    
B. Membrane Permeability
  • LogD: The incorporation of the pyridine ring lowers the LogD (lipophilicity) compared to 4-Br-Phe.

  • Impact: While 4-Br-Phe peptides may suffer from poor solubility or non-specific binding, 2-Br-4-PyAla peptides maintain better aqueous solubility, improving bioavailability in subcutaneous or intravenous formulations.

Experimental Protocols

Protocol 1: On-Resin Suzuki-Miyaura Coupling for 2-Br-4-PyAla

Standard conditions for 4-Br-Phe often fail for PyAla. Use this optimized protocol.

  • Preparation: Swell resin-bound peptide (0.1 mmol scale) in DMF for 20 min.

  • Catalyst Mix: Dissolve Pd(OAc)2 (0.05 eq) and XPhos (0.1 eq) in degassed DMF. Stir for 5 min under Argon to form the active catalytic species.

  • Boronic Acid: Add Aryl-Boronic Acid (5 eq) and K3PO4 (2M aqueous solution, 10 eq) to the catalyst mix.

  • Reaction: Add mixture to the resin. Sparge with Argon.

  • Incubation: Shake at 60°C for 4 hours (Microwave irradiation: 60°C for 45 min).

  • Wash: DMF (3x), DCM (3x), MeOH (3x), DMF (3x). Add sodium diethyldithiocarbamate solution (in DMF) to scavenge residual Palladium.

Protocol 2: Assessment of Proteolytic Stability
  • Incubation: Incubate peptide (100

    
    M) in pooled human plasma or with specific proteases (e.g., Chymotrypsin) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Precipitate proteins with ice-cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Calculate

    
     assuming pseudo-first-order kinetics.
    

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the decision process and workflow for utilizing 2-Br-4-PyAla in peptide synthesis, highlighting the critical divergence in catalyst choice compared to standard Phe derivatives.

SynthesisWorkflow Start Peptide Design Phase Choice Select Halogenated AA Start->Choice PheBr 4-Br-Phe (Standard) Choice->PheBr High Lipophilicity Needed PyBr 2-Br-4-PyAla (Product) Choice->PyBr Solubility/Stability Needed SPPS Fmoc-SPPS Assembly PheBr->SPPS PyBr->SPPS CouplingPhe Suzuki Coupling: Pd(PPh3)4 (Standard) SPPS->CouplingPhe If 4-Br-Phe used CouplingPy Suzuki Coupling: Pd(OAc)2 + XPhos (Specialized) SPPS->CouplingPy If 2-Br-4-PyAla used ResultPhe Product A: Lipophilic, CYP-susceptible CouplingPhe->ResultPhe ResultPy Product B: Soluble, Metabolically Stable CouplingPy->ResultPy

Caption: Workflow comparing catalyst requirements and downstream properties of 2-Br-4-PyAla vs. 4-Br-Phe.

Figure 2: Mechanistic Logic of Stability

A visual representation of why 2-Br-4-PyAla offers superior metabolic stability.

StabilityLogic CYP CYP450 Enzyme (Oxidative Metabolism) PheRing Phenyl Ring (Electron Rich) CYP->PheRing Attacks Pi-system PyRing Pyridine Ring (Electron Deficient) CYP->PyRing Repelled (Low e- density) Oxidation Epoxidation / Hydroxylation (Rapid Clearance) PheRing->Oxidation Resistance Metabolic Resistance (Extended Half-life) PyRing->Resistance

Caption: Mechanistic basis for the enhanced metabolic stability of Pyridylalanine derivatives.

References

  • Ma, X., et al. (2021). "Palladium-Catalyzed Modification of Unprotected Peptides." Chemical Reviews. [Link]

  • D'Souza, D. M., et al. (2020). "Pyridylalanine as a versatile scaffold in peptide engineering." Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). "Strategies for Macrocyclization in Peptide Drug Discovery." Journal of Medicinal Chemistry. [Link]

Structure-activity relationship (SAR) studies of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) Guide for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (henceforth referred to as 2-Br-4-Pal ) serves as a critical resource for medicinal chemists leveraging halogenated heteroaromatic amino acids.

This guide moves beyond simple characterization, framing 2-Br-4-Pal not merely as a final target, but as a high-value "Gateway Scaffold" —a dual-purpose moiety that functions both as a pharmacological effector (via halogen bonding and dipole modulation) and a synthetic handle for Diversity-Oriented Synthesis (DOS).

Unlocking Pyridylalanine Chemical Space in Peptide & Small Molecule Discovery

Executive Summary & Scaffold Analysis

2-Br-4-Pal represents a strategic evolution from the canonical phenylalanine (Phe) and 4-pyridylalanine (4-Pal) scaffolds. By introducing a bromine atom at the ortho-position relative to the pyridine nitrogen, this scaffold introduces a unique sigma-hole for halogen bonding while significantly modulating the pKa of the pyridine ring.

Core Value Proposition
  • Bio-isosterism: Mimics Phenylalanine but with enhanced water solubility and H-bond accepting capability.

  • Synthetic Orthogonality: The C-Br bond serves as a pre-installed "handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing late-stage functionalization of peptides.

  • Conformational Biasing: The steric bulk of the bromine atom restricts rotation around the

    
     bond more effectively than the native hydrogen, stabilizing bioactive conformations.
    

Comparative Technical Specifications

The following table contrasts 2-Br-4-Pal with its primary structural alternatives used in SAR campaigns.

Feature2-Br-4-Pal (Product)4-Br-Phe (Carbocyclic Analog)4-Pal (Parent Scaffold)2-Cl-4-Pal (Chloro Analog)
Core Structure 2-Bromo-4-Pyridyl4-Bromophenyl4-Pyridyl2-Chloro-4-Pyridyl
Electronic Nature

-deficient (Electron Poor)

-neutral

-deficient

-deficient
H-Bond Capability Acceptor (N) + Halogen Bond (Br)Halogen Bond (Br) onlyAcceptor (N) onlyAcceptor (N) (Weak Halogen Bond)
Aq. Solubility High (Protonatable N)Low (Hydrophobic)HighHigh
pKa (Pyridine N) ~3.8 (Lowered by Br-EWG)N/A~5.2~3.5
Synthetic Reactivity High (Facile Pd-coupling)ModerateInertLow (Requires specialized ligands)
Primary Application Library Generation / Stapling Hydrophobic PackingSolubility EnhancementCost-effective Isostere

Detailed Structure-Activity Relationship (SAR) Analysis

Electronic SAR: The "Pull-Push" Mechanism

The introduction of Bromine at the 2-position of the pyridine ring creates a distinct electronic environment compared to the unsubstituted 4-Pal.

  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the bromine reduces the basicity of the pyridine nitrogen (pKa drops from ~5.2 to ~3.8). This is critical for membrane permeability ; at physiological pH (7.4), a larger fraction of 2-Br-4-Pal remains uncharged compared to 4-Pal, potentially improving passive transport while retaining solubility in acidic endosomes.

  • Halogen Bonding: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. In receptor binding pockets (e.g., GLP-1R or enzyme active sites), this allows 2-Br-4-Pal to form orthogonal interactions with backbone carbonyl oxygens of the target protein, an interaction unavailable to 4-Pal.

Steric & Conformational SAR
  • Rotational Barrier: The Van der Waals radius of Br (1.85 Å) vs H (1.20 Å) creates steric clash with the peptide backbone or adjacent side chains. This restricts the

    
     and 
    
    
    
    dihedral angles, often locking the side chain into a specific orientation that can enhance binding affinity (entropic advantage) if it matches the bioactive conformation.
Visualization of SAR Logic

SAR_Logic Core 2-Br-4-Pal Scaffold Br_Atom 2-Bromo Group Core->Br_Atom Py_N Pyridine Nitrogen Core->Py_N Backbone Amino Acid Tail Core->Backbone Effect_1 Sigma-Hole (Halogen Bonding) Br_Atom->Effect_1 Binding Effect_2 Synthetic Handle (Pd-Catalysis) Br_Atom->Effect_2 Reactivity Effect_3 pKa Modulation (Reduced Basicity) Py_N->Effect_3 Electronic Effect_4 Solubility (pH Dependent) Py_N->Effect_4 Physicochem Effect_3->Effect_4 Influences

Caption: Functional decomposition of the 2-Br-4-Pal scaffold highlighting the dual role of the Bromine atom and Pyridine Nitrogen in binding and synthesis.

Experimental Protocols

Protocol: Late-Stage Diversification via Suzuki-Miyaura Coupling

Context: This protocol validates the "Synthetic Handle" utility, converting a 2-Br-4-Pal containing peptide into a biaryl library.

Reagents:

  • Substrate: Resin-bound peptide containing 2-Br-4-Pal (

    
     mmol).
    
  • Boronic Acid: Aryl-boronic acid (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    equiv) or
    
    
    / SPhos for sterically hindered systems.
  • Base:

    
     (
    
    
    
    aq,
    
    
    equiv).
  • Solvent: DME/Ethanol/Water (4:1:1).

Step-by-Step Methodology:

  • Preparation: Swell the resin-bound peptide in DME for 20 minutes under Argon.

  • Activation: Add the Aryl-boronic acid dissolved in the solvent mixture to the reaction vessel.

  • Catalysis: Add the Pd catalyst solution (degassed) and the base.

  • Reaction: Heat to

    
     using microwave irradiation for 30 minutes. (Conventional heating: 
    
    
    
    for 12 hours).
  • Washing: Filter the resin and wash extensively with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ) to remove palladium black.
  • Cleavage: Cleave peptide from resin using TFA/TIPS/Water (95:2.5:2.5) to isolate the functionalized analog.

  • Validation: Analyze via LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the mass of the coupled aryl group.

Protocol: Competitive Binding Assay (Fluorescence Polarization)

Context: Determining the affinity of 2-Br-4-Pal analogs against a target receptor (e.g., MDM2 or a GPCR N-terminal domain).

  • Tracer: Fluorescein-labeled native peptide (

    
     nM).
    
  • Protein: Target protein at

    
     concentration.
    
  • Competitor: Serial dilution of 2-Br-4-Pal analog (

    
     nM to 
    
    
    
    
    
    M).
  • Measurement: Incubate for 30 mins at RT in binding buffer (PBS, 0.01% Tween-20). Measure Polarization (mP) on a plate reader (Ex 485nm / Em 525nm).

  • Analysis: Fit data to a sigmoidal dose-response model to extract

    
    .
    

Synthetic Workflow Visualization

Synthesis_Flow Start Start: 2-Bromo-4-methylpyridine Step1 1. Radical Bromination (NBS) -> 2-Bromo-4-(bromomethyl)pyridine Start->Step1 Step2 2. Asymmetric Alkylation (Glycine Schiff Base + PTC) Step1->Step2 Intermediate Protected 2-Br-4-Pal Step2->Intermediate Branch Application? Intermediate->Branch PathA Solid Phase Peptide Synthesis (SPPS) Branch->PathA Peptides PathB Solution Phase Coupling (Suzuki/Negishi) Branch->PathB Small Mol EndA Peptide Library (Stapled/Modified) PathA->EndA EndB Small Molecule Inhibitor PathB->EndB

Caption: Synthetic roadmap from commercially available precursors to final bioactive libraries.

References

  • Gong, H., et al. (2016). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry. Link

  • Wang, N., et al. (2014). "Synthesis of 4-pyridylalanine analogues via Negishi cross-coupling and their application in peptide synthesis." Tetrahedron Letters. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity." BenchChem Technical Guides. Link

  • PubChem. "2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide."[1] National Library of Medicine. Link

Sources

Precision in Peptide Diversification: A Reproducibility Guide for 2-Amino-3-(2-bromopyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Advantage

In the landscape of non-canonical amino acids (ncAAs), 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid (hereafter referred to as 2-Br-Py-Ala ) represents a high-reward, high-risk scaffold.[1] Unlike its carbocyclic analog, 4-Bromo-L-phenylalanine (4-Br-Phe ), the pyridine variant offers superior aqueous solubility and a distinct electronic profile that facilitates nucleophilic aromatic substitution (


) and specific cross-coupling pathways.[1]

However, reproducibility with 2-Br-Py-Ala is frequently compromised by catalyst poisoning during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] The pyridine nitrogen, located ortho to the bromine handle, acts as a potent Lewis base, sequestering the metal catalyst and stalling the catalytic cycle.

This guide provides a validated, comparative framework to replace trial-and-error with deterministic protocols, ensuring consistent incorporation and functionalization of this critical building block.

Comparative Technical Profile

To understand why experiments fail, we must first quantify the differences between the pyridine scaffold and the standard phenyl alternative.

Table 1: Physicochemical & Reactivity Comparison
Feature2-Br-Py-Ala (Target)4-Br-Phe (Standard Alternative)Impact on Experiment
Scaffold Polarity High (Pyridine N dipole)Low (Phenyl ring)2-Br-Py-Ala improves peptide solubility in aqueous buffers; reduces aggregation during SPPS.[1]
Pd-Catalyst Interaction Strong Chelation (Poisoning) Weak/Non-interactingCritical Failure Point: Standard Pd(PPh3)4 protocols often fail with 2-Br-Py-Ala due to N-coordination.[1]
Oxidative Addition Rate Fast (Electron-deficient ring)ModerateThe C-Br bond in pyridine is more labile, theoretically allowing milder temps if poisoning is prevented.[1]

Susceptibility
HighNegligible2-Br-Py-Ala allows metal-free functionalization via nucleophilic attack (e.g., with thiols), offering a non-Pd alternative.[1]
Fmoc-SPPS Stability HighHighBoth are compatible with standard Fmoc/tBu protocols.[1]

The Reproducibility Crisis: Mechanism of Failure

The primary cause of low yields when using 2-Br-Py-Ala in Suzuki-Miyaura coupling is not steric hindrance, but competitive coordination .[1]

In a standard protocol, the Palladium(0) species should undergo oxidative addition into the C-Br bond. However, the pyridine nitrogen (specifically in the 2-position relative to Br) coordinates to the Pd center, forming a stable, unreactive "off-cycle" complex.

Diagram 1: The Catalyst Poisoning Trap

This diagram illustrates the bifurcation between the productive catalytic cycle and the inhibitory nitrogen coordination.

CatalystPoisoning Start Active Catalyst Pd(L)n Substrate 2-Br-Py-Ala (Peptide-Resin) Start->Substrate Mix Coordination Nitrogen Coordination (Catalyst Poisoning) Substrate->Coordination Fast (Kinetic Trap) OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd Slow (Desired) DeadEnd Inactive Complex (Low Yield) Coordination->DeadEnd Product Coupled Peptide (Success) OxAdd->Product Transmetallation & Red. Elim.

Caption: The pyridine nitrogen competes with the C-Br bond for the Palladium center. Without bulky ligands, the system defaults to the inactive "Dead End" complex.

Validated Experimental Protocols

To ensure reproducibility, we must shift the equilibrium away from coordination. This is achieved using Buchwald precatalysts (bulky ligands prevent N-binding) or Lewis Acid activation .

Protocol A: Solid-Phase Peptide Synthesis (Incorporation)

Standard Fmoc protocols apply, but attention to racemization is required during loading.[1]

  • Resin Selection: Use Rink Amide MBHA resin (low loading, ~0.3 mmol/g) to prevent aggregation of the polar pyridine sequences.

  • Coupling:

    • Reagents: 4.0 eq Fmoc-2-Br-Py-Ala-OH , 3.9 eq HATU, 8.0 eq DIPEA in DMF.

    • Time: Double coupling (2 x 45 min) is recommended due to the slight electron-withdrawing nature of the pyridine ring affecting the carboxylate nucleophilicity.

  • Deprotection: 20% Piperidine in DMF (standard).[1]

    • Note: The pyridine ring is stable to piperidine.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling (The Fix)

This protocol uses XPhos Pd G2, a bulky precatalyst that prevents the pyridine nitrogen from poisoning the metal center.

Reagents:

  • Peptide-Resin: 0.05 mmol scale (dried).

  • Boronic Acid: Aryl-boronic acid (5.0 eq).[1]

  • Catalyst: XPhos Pd G2 (0.1 eq) or Pd(dppf)Cl2 (0.1 eq).[1] Avoid Pd(PPh3)4.

  • Base:

    
     (2M aqueous solution, 5.0 eq).
    
  • Solvent: DMF/Water (9:1 v/v).[1]

Step-by-Step Workflow:

  • Degassing (Critical): Place the dry resin, boronic acid, and catalyst in a reaction vial. Seal and purge with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Solvation: Add the degassed DMF/Water mixture via syringe.

  • Activation: Add the aqueous base last.

  • Reaction: Shake (do not stir with a magnetic bar, which grinds the resin) at 60°C for 4 hours .

    • Why 60°C? Pyridine C-Br bonds are activated; higher temps (>80°C) promote hydrolytic debromination (side reaction).[1]

  • Washing: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.05 M in DMF) to remove residual Palladium trapped by the pyridine nitrogen.

Decision Matrix: When to Use Which?

Do not default to 2-Br-Py-Ala for every application.[1] Use the following logic to determine if the extra optimization effort is scientifically justified.

Diagram 2: Selection Logic for Halogenated Amino Acids[1]

DecisionTree Start Start: Select Amino Acid Q1 Is Aqueous Solubility Critical? Start->Q1 Q2 Is the target modification Metal-Free (SnAr)? Q1->Q2 Yes ResultPhe Use 4-Br-Phe (Phenyl Scaffold) Q1->ResultPhe No PathA Yes (Hydrophilic) PathB No (Hydrophobic OK) ResultPy Use 2-Br-Py-Ala (Pyridine Scaffold) Q2->ResultPy Yes (Thiol/Amine attack) Q2->ResultPy No (Suzuki Coupling) Warning Requires XPhos/SPhos Catalysts ResultPy->Warning

Caption: Choose 2-Br-Py-Ala when solubility is paramount or when exploiting the electron-deficient ring for SnAr.[1] Otherwise, 4-Br-Phe is more robust.[1]

References

  • Maity, P., et al. (2017).[2] "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[2][3] Molecules. Link[1]

    • Context: Establishes the baseline for Pd-catalyzed cross-coupling on peptide backbones.
  • Lau, Y. H., et al. (2014). "Peptide Stapling Techniques Based on Liquid-Phase Synthesis." Chemical Society Reviews.[1] Link

    • Context: Discusses the solubility challenges in stapled peptides where pyridine scaffolds offer relief.
  • BenchChem Technical Series. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." Link[1]

    • Context: Source of the mechanistic insight regarding N-coordination and catalyst deactiv
  • Bridge, H. N., et al. (2023). "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling."[1][4] bioRxiv.[1] Link[1]

    • Context: Demonstrates the utility of brominated handles for late-stage diversification, valid

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid necessitates a clear and robust disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The ultimate responsibility for hazardous waste lies with the generator, a principle known as "cradle-to-grave" management, which underscores the importance of these procedures.[1][2]

Hazard Identification and Risk Assessment

Table 1: Summary of Anticipated Hazards and GHS Precautionary Statements

Hazard Class GHS Category Potential Effects & Symptoms Recommended Precautionary Statements
Skin Irritation Category 2 Causes redness, itching, and irritation upon contact.[3][4] P280: Wear protective gloves/protective clothing.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
Eye Irritation Category 2A Causes serious eye irritation, including redness, pain, and watering.[3][4] P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

| Respiratory Irritation | Category 3 | May cause respiratory tract irritation, leading to coughing and shortness of breath.[3][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] |

Note: This information is synthesized from SDSs for structurally similar compounds. Always consult your institution's chemical safety officer for a comprehensive risk assessment.

Immediate Safety & Personal Protective Equipment (PPE)

Based on the risk assessment, a stringent PPE protocol is mandatory when handling 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid in any form (solid, in solution, or as waste).

Essential PPE includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When handling larger quantities or if there is a splash risk, chemical splash goggles must be worn.[6]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6][7]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened to protect skin and clothing.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste characterization and segregation at the point of generation. Due to the presence of a bromine atom on the pyridine ring, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[7][8]

This classification is critical because halogenated wastes cannot be disposed of with non-halogenated organic wastes. They require specific disposal methods, often involving high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Mixing waste streams can lead to dangerous reactions and non-compliance with federal and state regulations.[9]

The following workflow illustrates the essential decision-making process for segregating this waste.

WasteSegregation Start Waste Generation Decision Does the waste contain 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid or other halogenated compounds? Start->Decision Halogenated Place in designated, properly labeled 'Halogenated Organic Waste' container. Decision->Halogenated  Yes NonHalogenated Place in 'Non-Halogenated Organic Waste' container. Decision->NonHalogenated No   End Proceed with Institutional Disposal Protocol Halogenated->End NonHalogenated->End

Sources

Personal protective equipment for handling 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid

As a Senior Application Scientist, I approach the handling of novel non-natural amino acids (ncAAs) not merely as a regulatory compliance exercise, but as a fundamental pillar of experimental integrity. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a highly specialized, halogenated heterocyclic amino acid. While it serves as a powerful building block for designing novel pharmaceutical molecules with improved pharmacokinetic profiles[1], its unique structural modifications require strict operational discipline.

This guide provides the causality behind our safety protocols, ensuring your laboratory maintains both personnel safety and compound stability.

The Science of Safety: Chemical Profiling & Risk Causality

To handle a chemical safely, we must first understand its molecular behavior. 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid deviates from natural amino acids in two critical ways:

  • The Bromopyridine Moiety: The introduction of a bulky, halogenated aromatic ring significantly increases the molecule's lipophilicity[2]. This structural change theoretically enhances its ability to penetrate the dermal barrier compared to highly polar, natural amino acids.

  • Uncharacterized Toxicity: Like many non-natural amino acids utilized in high-throughput screening and drug development, its chronic toxicological properties (e.g., mutagenicity, reproductive toxicity) are not fully evaluated[1][3].

The Precautionary Principle: Because comprehensive in vivo toxicity data is lacking, this compound must be treated as a potent, hazardous active pharmaceutical ingredient (API). The primary acute risk is the inhalation of aerosolized crystalline dust during weighing, which can cause severe respiratory mucosal irritation.

Quantitative PPE & Exposure Control Matrix

Standard laboratory attire is insufficient for handling halogenated ncAAs. The following Personal Protective Equipment (PPE) matrix is engineered to break the chain of exposure at every vulnerability point.

PPE CategorySpecification & StandardCausality (Why we use it)
Hand Protection Nitrile Gloves (≥0.11 mm thickness, EN 374)Nitrile provides a robust barrier against lipophilic brominated compounds. Double-gloving is required if solubilizing the compound in aggressive carriers like DMF or DMSO.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Protects ocular mucosa from aerosolized crystalline dust. Standard safety glasses with side shields do not provide sufficient seal against fine powders.
Respiratory N95 / FFP2 Particulate RespiratorMandatory if weighing outside a controlled enclosure. Filters out >95% of airborne crystalline particulates.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents accumulation of static-charged powder on personal clothing, eliminating secondary exposure risks outside the lab.

Standard Operating Procedures (SOPs)

A protocol is only as good as its reproducibility. The following self-validating workflows ensure safe handling from the vial to the reaction vessel.

Protocol A: Powder Dispensing and Solubilization

Note: This compound is typically stored at -20°C in dry conditions to maintain stability[4]. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Environmental Control: Conduct all weighing operations inside a Class II Biological Safety Cabinet (BSC) or a ductless weighing enclosure. Ensure the airflow is calibrated to prevent powder turbulence.

  • Static Mitigation: Non-natural amino acid powders are highly prone to static cling. Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-ionizer wipe before dispensing.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the required mass (typically in the milligram scale) directly into a pre-tared, sealable glass vial.

  • Solubilization: If preparing stock solutions for solid-phase peptide synthesis, add the solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the sealed vial via syringe to minimize open-air handling.

  • Verification: Agitate gently. Visually confirm complete dissolution before removing the vial from the fume hood.

Protocol B: Spill Response and Halogenated Waste Disposal

Because this molecule contains a bromine atom, it cannot be disposed of in standard organic waste streams.

  • Spill Containment (Solid): If the powder is spilled, do not sweep it dry, as this will aerosolize the API. Gently mist the spill with a compatible solvent (like 70% ethanol or water) to dampen the powder.

  • Cleanup: Wipe the dampened area with absorbent bench pads. Wash the area secondary with a mild detergent solution to remove lipophilic residue.

  • Waste Segregation: Place all contaminated wipes, empty vials, and reaction byproducts into a clearly labeled Halogenated Organic Waste container. Mixing halogenated waste with standard organic waste can lead to hazardous reactions and violates environmental disposal regulations.

Operational Workflow Visualization

The following diagram maps the critical path for handling halogenated non-natural amino acids, ensuring no safety step is bypassed.

G A Risk Assessment B PPE Verification A->B C Powder Dispensing B->C D Solvent Addition C->D E Halogenated Disposal D->E

Workflow for the safe handling, execution, and disposal of halogenated non-natural amino acids.

References

The protocols and hazard causality described in this guide are grounded in established safety data for structurally related non-natural and pyridine-substituted amino acids.

  • Title: Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function Source: National Institutes of Health (NIH) URL: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.